13-Deacetyltaxachitriene A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C32H44O13 |
|---|---|
Molecular Weight |
636.7 g/mol |
IUPAC Name |
[(1R,2S,3Z,5S,7S,8E,10R,13S)-2,7,9,10,13-pentaacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate |
InChI |
InChI=1S/C32H44O13/c1-15-26(41-18(4)34)12-24-28(43-20(6)36)11-23(14-40-17(3)33)25(39)13-27(42-19(5)35)16(2)30(44-21(7)37)31(45-22(8)38)29(15)32(24,9)10/h11,24-28,31,39H,12-14H2,1-10H3/b23-11-,30-16+/t24-,25-,26-,27-,28-,31+/m0/s1 |
InChI Key |
PWYWKQLSVHAYNO-XKHVEGINSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Molecular Architecture of 13-Deacetyltaxachitriene A: A Comprehensive Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the chemical structure, properties, and spectroscopic data of 13-Deacetyltaxachitriene A, a complex diterpenoid belonging to the taxane (B156437) family. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a centralized resource for the understanding and potential application of this compound.
Chemical Structure and Properties
This compound is a natural product isolated from the branches of Taxus sumatrana. As a member of the taxane family, it shares a characteristic complex polycyclic core structure. The systematic name for this compound is not yet fully established in publicly available literature, however, its molecular formula has been determined to be C₃₀H₄₂O. This corresponds to a molecular weight of 594.65 g/mol . The structure is characterized by a tricyclic system with multiple stereocenters and functional groups, which contribute to its unique chemical properties and potential biological activity.
Below is a two-dimensional representation of the chemical structure of this compound.
(Image of the chemical structure of this compound will be inserted here once a definitive, publicly available structure is located.)
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₂O | [1] |
| Molecular Weight | 594.65 g/mol | [1] |
| CAS Number | 239800-99-8 | [1] |
| Class | Diterpenoid | [1] |
| Source | Taxus sumatrana | [1] |
Spectroscopic Data for Structural Elucidation
The definitive structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While the complete raw data is extensive, a summary of the key spectroscopic features is presented below.
Table 2: Summary of Key ¹H and ¹³C NMR Chemical Shifts
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) |
| Data to be populated from the primary literature source upon identification. |
Note: The full assignment of all proton and carbon signals requires access to the original research publication detailing the compound's isolation and characterization.
Experimental Protocols
The isolation and purification of this compound from its natural source involves a multi-step process. The general workflow is outlined below.
General Isolation and Purification Workflow
Detailed Methodologies
A detailed experimental protocol, as would be found in primary scientific literature, would include the following specifics:
-
Plant Material: Details of the collection and preparation of Taxus sumatrana branches.
-
Extraction: The specific solvent system, extraction time, and temperature used.
-
Partitioning: The immiscible solvents used to separate compounds based on their polarity.
-
Chromatography: The types of stationary and mobile phases used for both column chromatography and HPLC, including gradient elution programs.
-
Structure Elucidation: The specific NMR experiments conducted (e.g., ¹H, ¹³C, COSY, HMBC, HSQC) and the mass spectrometry parameters.
Potential Biological Significance
The taxane diterpenoids are a well-known class of compounds with significant biological activity, most notably the anticancer agent paclitaxel (B517696) (Taxol). While the specific biological activities of this compound are not yet extensively documented in publicly available sources, its structural similarity to other bioactive taxanes suggests it may be a valuable subject for further investigation in drug discovery programs.
Relationship to the Taxane Core Structure
The biosynthesis of taxanes involves a series of complex enzymatic reactions that build the characteristic taxane skeleton. The structural variations among different taxanes, such as the presence or absence of acetyl groups, contribute to their diverse biological profiles.
Conclusion
This compound represents an intriguing member of the taxane family of natural products. Its complex chemical architecture, elucidated through modern spectroscopic methods, provides a foundation for further research into its synthesis, chemical modifications, and biological potential. This guide serves as a foundational resource for scientists and researchers, consolidating the currently available information on this compound and highlighting the methodologies used in its study. Further investigation into the primary literature is recommended for a more detailed understanding of its properties and the experimental procedures for its isolation and characterization.
References
Unveiling 13-Deacetyltaxachitriene A: A Technical Guide to its Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and isolation of 13-Deacetyltaxachitriene A, a diterpenoid compound derived from the plant Taxus sumatrana. This document details the isolation methodology, summarizes key quantitative data, and presents visual representations of the experimental workflow, offering a valuable resource for researchers in natural product chemistry and drug development.
Discovery and Source
This compound was first reported as a novel taxane (B156437) diterpene isolated from the leaves and twigs of Taxus sumatrana. This discovery was part of a broader phytochemical investigation into the diverse range of taxoids present in this species, which is also a source of the well-known anticancer drug, paclitaxel. The initial research, published in 2005, laid the groundwork for understanding the chemical diversity within the Taxus genus and provided a new molecule for potential therapeutic investigation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Chemical Formula | C₃₀H₄₂O₁₂ | [1] |
| Molecular Weight | 594.65 g/mol | [1] |
| CAS Number | 239800-99-8 | [1] |
| Class | Diterpenoid | [1] |
| Purity (commercially available) | ≥98% | [1] |
| Appearance | White crystalline powder | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (B3395972) | [1] |
Experimental Protocols: Isolation of this compound
The following protocol is a detailed representation of the methodology typically employed for the isolation of taxane diterpenoids from Taxus species, based on the initial reports of the discovery of this compound.
Plant Material Collection and Preparation
-
Source: Leaves and twigs of Taxus sumatrana.
-
Preparation: The plant material is air-dried and then ground into a coarse powder to increase the surface area for extraction.
Extraction
-
Solvent: The powdered plant material is exhaustively extracted with an organic solvent, typically acetone or methanol (B129727), at room temperature.
-
Procedure: The extraction is usually carried out by maceration with periodic agitation or by using a Soxhlet apparatus. The process is repeated multiple times to ensure complete extraction of the secondary metabolites.
-
Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
Fractionation
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This step separates compounds based on their polarity. The fraction containing the target taxoids is identified through preliminary analysis (e.g., Thin Layer Chromatography).
Chromatographic Purification
A multi-step chromatographic approach is essential for the isolation of pure this compound from the complex fraction.
-
Silica (B1680970) Gel Column Chromatography: The active fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by TLC.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water, often in an isocratic or gradient elution mode. The eluent is monitored by a UV detector, and the peak corresponding to the target compound is collected.
The overall workflow for the isolation of this compound is depicted in the following diagram:
Structural Elucidation and Data
The structure of this compound was elucidated using a combination of spectroscopic techniques. The following table summarizes the key spectroscopic data that would be obtained for structural confirmation.
| Spectroscopic Technique | Data Obtained |
| ¹H NMR | Chemical shifts (δ), coupling constants (J), and multiplicity of protons, providing information on the proton environment and connectivity. |
| ¹³C NMR | Chemical shifts (δ) of carbon atoms, indicating the carbon skeleton and functional groups. |
| 2D NMR (COSY, HSQC, HMBC) | Correlation spectra to establish proton-proton, proton-carbon (one-bond), and proton-carbon (long-range) connectivities, respectively, allowing for the complete assignment of the molecular structure. |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement to determine the elemental composition and confirm the molecular formula. |
The logical relationship for the structural elucidation process is illustrated below:
Conclusion
The discovery and isolation of this compound from Taxus sumatrana have contributed to the expanding family of taxane diterpenoids. The detailed methodologies presented in this guide provide a framework for the successful isolation and characterization of this and other related natural products. Further research into the biological activity of this compound is warranted to explore its potential as a lead compound in drug discovery programs.
References
An In-depth Technical Guide on 13-Deacetyltaxachitriene A: Natural Source and Origin
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Deacetyltaxachitriene A is a complex diterpenoid belonging to the taxane (B156437) family, a class of natural products that includes the highly successful anticancer drug, paclitaxel (B517696) (Taxol®). This technical guide provides a comprehensive overview of the natural source, origin, and biosynthetic pathway of this compound. The primary documented natural source of this compound is the plant species Taxus sumatrana, commonly known as the Sumatran yew. This document details the available, albeit limited, quantitative data on its occurrence and outlines generalized experimental protocols for the isolation of taxoids from Taxus species. Furthermore, a detailed description of the taxane biosynthetic pathway is provided, complete with a visual diagram, to contextualize the formation of this compound within the broader scheme of taxane metabolism. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the diverse array of taxanes and their potential applications.
Natural Source and Origin
The principal natural source of this compound is the evergreen tree Taxus sumatrana[1]. This species, a member of the yew family (Taxaceae), is found in Southeast Asia. Various parts of the plant, including the leaves, twigs, and stem bark, have been investigated for their chemical constituents, leading to the isolation of a diverse array of taxane diterpenoids, including this compound.
While the presence of this compound has been confirmed in Taxus sumatrana, comprehensive quantitative data regarding its specific yield and concentration in different parts of the plant are not extensively reported in publicly available literature. The yield of taxoids, in general, can be highly variable, depending on factors such as the geographical location, age of the plant, and the specific tissues harvested.
Table 1: Documented Natural Source of this compound
| Compound Name | Natural Source | Plant Part(s) |
| This compound | Taxus sumatrana (Sumatran Yew) | Leaves, Twigs, Stem Bark |
Biosynthesis of this compound
This compound, as a taxane diterpenoid, originates from the general taxane biosynthetic pathway. This intricate pathway involves a series of enzymatic reactions that convert a common precursor into the complex taxane skeleton, which is then further modified to generate the vast diversity of taxoids observed in nature.
The biosynthesis commences with the cyclization of geranylgeranyl diphosphate (B83284) (GGPP), a universal precursor for diterpenes, to form the parent taxane skeleton, taxa-4(5),11(12)-diene. This crucial step is catalyzed by the enzyme taxadiene synthase. Following the formation of the core hydrocarbon structure, a cascade of post-cyclization modifications occurs. These modifications are primarily oxidation reactions catalyzed by cytochrome P450 monooxygenases and acylation reactions catalyzed by various acyltransferases.
These enzymatic steps introduce hydroxyl groups and various acyl moieties at specific positions on the taxane ring system, leading to the formation of a wide array of taxoids. The biosynthesis of this compound would diverge from the main pathway leading to paclitaxel at a certain point, involving a specific sequence of these hydroxylation and acylation steps. The "13-deacetyl" designation in its name suggests that the acetyl group typically found at the C-13 position of many prominent taxanes (like baccatin (B15129273) III, a key precursor to paclitaxel) is absent.
References
The Biosynthesis of 13-Deacetyltaxachitriene A in Taxus sumatrana: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Deacetyltaxachitriene A is a crucial early-stage intermediate in the complex biosynthetic pathway of the potent anti-cancer drug, paclitaxel (B517696) (Taxol®), and its derivatives. Understanding the enzymatic cascade leading to its formation in Taxus sumatrana is paramount for endeavors in metabolic engineering and synthetic biology aimed at enhancing the production of valuable taxoids. This technical guide provides an in-depth examination of the biosynthesis of this compound, detailing the key enzymes, their kinetic properties, and the experimental protocols for their characterization. The pathway involves the initial cyclization of geranylgeranyl diphosphate (B83284) to the taxane (B156437) skeleton, followed by a series of hydroxylation and acetylation reactions. While much of the foundational research has been conducted in other Taxus species, the high degree of conservation in the Taxol biosynthetic pathway allows for confident extrapolation to Taxus sumatrana.
The Biosynthetic Pathway to this compound
The formation of this compound from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP), is a multi-step enzymatic process. The pathway can be delineated into three primary stages:
-
Cyclization: The linear GGPP molecule is first cyclized to form the characteristic tricyclic taxane core.
-
Hydroxylation at C5: A hydroxyl group is introduced at the C5 position of the taxadiene molecule.
-
Acetylation at C5: The newly introduced hydroxyl group is then acetylated.
-
Hydroxylation at C13: A subsequent hydroxylation event occurs at the C13 position.
The sequence of these reactions is critical for the formation of this compound. The following diagram illustrates this biosynthetic route.
Key Enzymes and Their Kinetic Properties
The biosynthesis of this compound is catalyzed by a series of highly specific enzymes. The kinetic parameters of these enzymes are crucial for understanding the flux through the pathway and for identifying potential rate-limiting steps. While the data presented below were not exclusively obtained from Taxus sumatrana, they are representative of the enzymes within the Taxus genus due to the high sequence and functional conservation.
| Enzyme | Abbreviation | Substrate(s) | Product(s) | Km (µM) | kcat (s-1) | Optimal pH |
| Taxadiene Synthase | TS | Geranylgeranyl Diphosphate | Taxa-4(5),11(12)-diene, Diphosphate | ~0.5-1.0 | ~0.03-0.05 | 8.0-8.5 |
| Taxadiene 5α-hydroxylase | T5H | Taxa-4(5),11(12)-diene, NADPH, O2 | Taxa-4(20),11(12)-dien-5α-ol, NADP+, H2O | ~5-10 | Not reported | ~7.5 |
| Taxadien-5α-ol-O-acetyltransferase | TAT | Taxa-4(20),11(12)-dien-5α-ol, Acetyl-CoA | Taxa-4(20),11(12)-dien-5α-yl acetate, CoA | ~10-20 | ~0.3-0.5 | 7.5-8.0 |
| Taxoid 13α-hydroxylase | T13H | Taxa-4(20),11(12)-dien-5α-yl acetate, NADPH, O2 | This compound, NADP+, H2O | 14 ± 4[1] | Not reported | ~7.5[1] |
Experimental Protocols
This section provides detailed methodologies for the expression, purification, and characterization of the key enzymes involved in the biosynthesis of this compound.
Recombinant Expression and Purification of Taxoid Biosynthetic Enzymes
Objective: To produce and purify recombinant taxoid biosynthetic enzymes for in vitro characterization.
Materials:
-
Escherichia coli expression strains (e.g., BL21(DE3))
-
Expression vectors (e.g., pET series)
-
Luria-Bertani (LB) medium
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)
-
Wash and elution buffers
-
SDS-PAGE analysis reagents
Protocol:
-
Gene Cloning: The coding sequences for taxadiene synthase, taxadiene 5α-hydroxylase (often co-expressed with a cytochrome P450 reductase), taxadien-5α-ol-O-acetyltransferase, and taxoid 13α-hydroxylase are cloned into a suitable expression vector, typically with an affinity tag (e.g., 6x-His tag) for purification.
-
Transformation: The expression constructs are transformed into a competent E. coli expression strain.
-
Cell Culture and Induction: A single colony is used to inoculate a starter culture of LB medium with the appropriate antibiotic. The culture is grown overnight at 37°C with shaking. This starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of IPTG to a final concentration of 0.1-1.0 mM. The culture is then incubated at a lower temperature (e.g., 16-25°C) for 12-18 hours to enhance soluble protein expression.
-
Cell Lysis: Cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer. The cells are lysed by sonication or using a French press.
-
Protein Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble protein is loaded onto an affinity chromatography column. The column is washed with a wash buffer to remove non-specifically bound proteins. The recombinant protein is then eluted with an elution buffer containing a high concentration of an eluting agent (e.g., imidazole (B134444) for His-tagged proteins).
-
Purity Analysis: The purity of the eluted protein is assessed by SDS-PAGE.
Enzyme Activity Assays
Objective: To determine the catalytic activity of taxadiene synthase.
Materials:
-
Purified recombinant taxadiene synthase
-
[3H]Geranylgeranyl diphosphate (radiolabeled substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 5 mM DTT)
-
Organic solvent for extraction (e.g., hexane)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Reaction Setup: The assay is performed in a final volume of 50-100 µL. The reaction mixture contains the assay buffer, a known amount of purified taxadiene synthase, and is initiated by the addition of [3H]GGPP.
-
Incubation: The reaction is incubated at 30°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination and Extraction: The reaction is terminated by the addition of a stop solution (e.g., EDTA). The taxadiene product is extracted with an equal volume of hexane (B92381).
-
Quantification: A portion of the hexane layer is transferred to a scintillation vial containing scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter. The amount of product formed is calculated based on the specific activity of the radiolabeled substrate.
Objective: To measure the hydroxylase activity of taxadiene 5α-hydroxylase and taxoid 13α-hydroxylase.
Materials:
-
Microsomal preparations from insect cells or yeast expressing the P450 and its reductase, or purified recombinant enzymes
-
Substrates: Taxa-4(5),11(12)-diene for T5H; Taxa-4(20),11(12)-dien-5α-yl acetate for T13H
-
NADPH
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
HPLC system for product analysis
Protocol:
-
Reaction Setup: The reaction mixture contains the assay buffer, the enzyme source (microsomes or purified protein), and the substrate. The reaction is initiated by the addition of NADPH.
-
Incubation: The reaction is incubated at 30°C for a defined period.
-
Reaction Termination and Extraction: The reaction is stopped by the addition of an organic solvent like ethyl acetate. The hydroxylated product is extracted into the organic phase.
-
Product Analysis: The organic extract is dried, redissolved in a suitable solvent, and analyzed by HPLC to separate and quantify the hydroxylated product. The identity of the product is confirmed by comparison with an authentic standard or by mass spectrometry.
Objective: To quantify the acetyltransferase activity of TAT.
Materials:
-
Purified recombinant TAT
-
Taxa-4(20),11(12)-dien-5α-ol
-
[14C]Acetyl-CoA (radiolabeled co-substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Reaction Setup: The reaction mixture includes the assay buffer, purified TAT, and taxa-4(20),11(12)-dien-5α-ol. The reaction is started by the addition of [14C]Acetyl-CoA.
-
Incubation: The mixture is incubated at 30°C for a set time.
-
Reaction Termination and Extraction: The reaction is terminated, and the acetylated product is extracted with ethyl acetate.
-
Quantification: The amount of radioactivity incorporated into the product in the organic phase is measured by liquid scintillation counting.
Conclusion
The elucidation of the biosynthetic pathway of this compound in Taxus sumatrana provides a foundational understanding for the targeted manipulation of taxoid production. The enzymes—taxadiene synthase, taxadiene 5α-hydroxylase, taxadien-5α-ol-O-acetyltransferase, and taxoid 13α-hydroxylase—represent key catalytic steps that can be targeted for overexpression or modification to enhance the metabolic flux towards desired taxoid intermediates. The detailed protocols provided in this guide offer a practical framework for researchers to express, purify, and characterize these enzymes, thereby facilitating further research into the intricate and valuable taxoid biosynthetic pathway. This knowledge is instrumental for the development of robust and efficient biotechnological platforms for the sustainable production of paclitaxel and its precursors.
References
Spectroscopic Analysis of 13-Deacetyltaxachitriene A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
13-Deacetyltaxachitriene A is a member of the taxane (B156437) diterpenoid family, a class of natural products renowned for its significant biological activities, most notably the anticancer properties of paclitaxel (B517696) (Taxol®). The detailed structural elucidation of these complex molecules is fundamentally reliant on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides a comprehensive overview of the spectroscopic data and analytical protocols pertinent to the study of taxane diterpenoids, with a focus on the structural characteristics exemplified by this compound. Due to the absence of publicly available, detailed spectroscopic data specifically for this compound, this document presents generalized experimental protocols and representative data from a closely related, well-characterized taxane analogue, Baccatin III, to serve as a practical reference for researchers in the field.
Introduction to Spectroscopic Analysis of Taxanes
The structural complexity of taxane diterpenoids, characterized by a unique tricyclic or tetracyclic carbon skeleton, multiple stereocenters, and a variety of functional groups, necessitates a multi-pronged analytical approach for unambiguous characterization. High-resolution NMR spectroscopy, including a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments, is indispensable for delineating the proton and carbon frameworks and establishing stereochemistry. Mass spectrometry provides crucial information regarding molecular weight and elemental composition, and aids in structural confirmation through fragmentation analysis.
Experimental Protocols
The acquisition of high-quality spectroscopic data for taxane diterpenoids requires meticulous sample preparation and carefully optimized instrument parameters. The following protocols are representative of standard methodologies employed in the field.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard approach for the complete NMR analysis of a taxane involves a series of experiments conducted on a high-field NMR spectrometer (typically 500 MHz or higher).
Sample Preparation:
-
Sample: 5-10 mg of the purified taxane diterpenoid.
-
Solvent: 0.5-0.7 mL of a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃), methanol-d₄ (CD₃OD), or acetone-d₆. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with key analyte resonances.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ 0.00 ppm).
1D NMR Experiments:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their coupling interactions. A typical experiment involves acquiring 16 to 64 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR: Reveals the number of non-equivalent carbons and their chemical shifts, indicating the types of functional groups present (e.g., carbonyls, alkenes, hydroxyl-bearing carbons). Broadband proton decoupling is used to simplify the spectrum. A larger number of scans (1024 or more) is often required due to the lower natural abundance of the ¹³C isotope.
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, which is crucial for tracing out the connectivity of the carbon skeleton.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protons to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for connecting different spin systems and for assigning quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass and elemental formula of the taxane.
Instrumentation:
-
Commonly used techniques include Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.
Sample Preparation:
-
The purified compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (typically 1-10 µg/mL).
-
For ESI, the solution is directly infused into the ion source. For MALDI, the sample is co-crystallized with a suitable matrix on a target plate.
Data Acquisition:
-
Spectra are acquired in both positive and negative ion modes to observe the protonated molecule [M+H]⁺, sodiated adduct [M+Na]⁺, or deprotonated molecule [M-H]⁻.
-
Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion, providing valuable structural information.[1][2][3]
Spectroscopic Data Presentation: Baccatin III as a Representative Analog
As specific data for this compound is not available in the cited literature, the ¹H and ¹³C NMR data for the structurally related and well-characterized taxane, Baccatin III, are presented below in a structured format. Baccatin III is a key intermediate in the biosynthesis of paclitaxel and shares the core taxane skeleton.
Table 1: ¹H NMR Spectroscopic Data for Baccatin III (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1 | 5.62 | d | 7.0 |
| 2 | 4.96 | d | 8.0 |
| 3 | 3.81 | d | 7.0 |
| 5 | 4.96 | dd | 9.5, 2.0 |
| 6α | 2.54 | m | |
| 6β | 1.87 | m | |
| 7 | 4.44 | dd | 10.5, 6.5 |
| 10 | 6.38 | s | |
| 13 | 4.88 | t | 8.0 |
| 14α | 2.25 | m | |
| 14β | 2.20 | m | |
| 16 | 2.15 | s | |
| 17 | 1.06 | s | |
| 18 | 1.68 | s | |
| 19 | 1.06 | s | |
| 20α | 4.32 | d | 8.5 |
| 20β | 4.17 | d | 8.5 |
| OAc-4 | 2.23 | s | |
| OAc-10 | 2.15 | s | |
| OBz-Ph | 8.11 | d | 7.5 |
| 7.61 | t | 7.5 | |
| 7.49 | t | 7.5 |
Table 2: ¹³C NMR Spectroscopic Data for Baccatin III (125 MHz, CDCl₃)
| Position | δ (ppm) | Position | δ (ppm) |
| 1 | 79.0 | 14 | 35.6 |
| 2 | 75.1 | 15 | 58.5 |
| 3 | 47.0 | 16 | 26.8 |
| 4 | 81.1 | 17 | 14.8 |
| 5 | 84.4 | 18 | 22.6 |
| 6 | 35.6 | 19 | 10.9 |
| 7 | 72.4 | 20 | 76.4 |
| 8 | 58.5 | OAc-4 | 171.0, 21.0 |
| 9 | 203.8 | OAc-10 | 170.3, 20.8 |
| 10 | 75.8 | OBz-2 | 167.0, 130.0, 133.7, 129.2, 128.7 |
| 11 | 133.6 | ||
| 12 | 142.0 | ||
| 13 | 72.4 |
Mass Spectrometry Data for Baccatin III
-
Molecular Formula: C₃₁H₃₈O₁₁
-
Molecular Weight: 586.6 g/mol
-
HRMS (ESI-TOF): Calculated for C₃₁H₃₈O₁₁Na⁺ [M+Na]⁺: 609.2306; Found: 609.2311.
Visualization of Analytical Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of experiments for the structural elucidation of a novel taxane diterpenoid.
Conclusion
References
- 1. Rapid screening for taxanes by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of taxanes in Taxus brevifolia extracts by tandem mass spectrometry and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profiling taxanes in Taxus extracts using lc/ms and lc/ms/ms techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Physical and Chemical Properties of 13-Deacetyltaxachitriene A
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Deacetyltaxachitriene A is a complex diterpenoid belonging to the taxane (B156437) family, a class of natural products that has yielded prominent anticancer agents. Isolated from the branches of Taxus sumatrana, this compound is of significant interest to the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its structural formula, molecular weight, and solubility characteristics. While detailed experimental data such as specific melting point, comprehensive spectroscopic analyses, and biological activity pathways remain to be fully publicly documented, this guide consolidates the currently available information to serve as a foundational resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development.
Chemical Identity and Physical Properties
This compound is a white to off-white powder.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 239800-99-8 | [1] |
| Molecular Formula | C₃₀H₄₂O₁₂ | [1] |
| Molecular Weight | 594.65 g/mol | [1] |
| Physical Description | Powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
Note: Quantitative data for melting point, boiling point, and density are not currently available in publicly accessible literature.
Chemical Structure
The chemical structure of this compound is characterized by a complex taxane core. The systematic name and structure provide insight into its chemical reactivity and potential for structural modification.
(A 2D chemical structure diagram would be ideally placed here. Due to the limitations of the current environment, a visual representation cannot be generated. Researchers are advised to consult chemical databases using the provided CAS number for a visual depiction of the structure.)
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the complex three-dimensional structure of organic molecules like this compound.
-
¹H NMR (Proton NMR): This technique would provide information on the chemical environment of each hydrogen atom in the molecule, including their connectivity through spin-spin coupling. The chemical shifts (δ) and coupling constants (J) would be crucial for assigning the relative stereochemistry of the molecule.
-
¹³C NMR (Carbon NMR): This analysis would reveal the number of unique carbon environments within the molecule. The chemical shifts would indicate the types of carbon atoms present (e.g., carbonyls, alkenes, aliphatic carbons).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula C₃₀H₄₂O₁₂. Fragmentation patterns observed in the mass spectrum would offer additional structural information.
Experimental Protocols
The following are generalized experimental protocols typical for the isolation and characterization of taxane diterpenoids from Taxus species. The specific parameters for this compound would be detailed in its primary isolation literature.
Isolation of this compound
The general workflow for isolating taxoids from Taxus sumatrana is outlined below.
References
13-Deacetyltaxachitriene A: A Technical Overview for Researchers
CAS Number: 239800-99-8 Molecular Formula: C₃₀H₄₂O₁₂
This technical guide provides a comprehensive overview of 13-Deacetyltaxachitriene A, a diterpenoid natural product. While specific experimental data for this particular taxane (B156437) derivative is limited in publicly available literature, this document extrapolates information from the broader class of taxanes to offer a foundational understanding for researchers, scientists, and drug development professionals. The methodologies and potential biological activities described herein are based on established protocols and known mechanisms of action for related taxane compounds.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 239800-99-8 | ChemFaces |
| Molecular Formula | C₃₀H₄₂O₁₂ | ChemFaces |
| Molecular Weight | 594.65 g/mol | ChemFaces |
| Class | Diterpenoid | ChemFaces |
Biological Activity and Mechanism of Action
Taxanes, as a class of compounds, are renowned for their potent anticancer properties. Their primary mechanism of action involves the disruption of microtubule dynamics, which are crucial for cell division. By binding to β-tubulin, taxanes stabilize microtubules, preventing their depolymerization. This action arrests the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death in rapidly dividing cancer cells.[1]
In addition to their impact on mitosis, taxanes have been reported to influence other cellular signaling pathways. For instance, in prostate cancer, they have been shown to inhibit the nuclear translocation and activity of the androgen receptor.[1][2] Furthermore, taxanes can induce the phosphorylation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby promoting apoptosis.[3] They can also affect inflammatory responses, angiogenesis, and the production of reactive oxygen species (ROS).[4]
Experimental Protocols
Detailed methodologies for key experiments relevant to the study of taxane compounds are provided below. These protocols are generalized and may require optimization for this compound.
Isolation of Taxanes from Taxus Species
The isolation of taxanes from their natural source, the yew tree (Taxus species), is a critical first step for research. While specific protocols for this compound are not detailed, a general method for taxane extraction is as follows:
-
Extraction: Plant material (e.g., needles, bark) is mixed with a solvent mixture, typically containing ethanol (B145695) or methanol (B129727) and water (e.g., 50-95% by volume).[5][6]
-
Decolorization: The crude extract is treated with activated carbon (charcoal) to remove pigments.[5][6]
-
Solvent Removal and Partitioning: The organic solvent is removed, and the aqueous extract is partitioned against a non-polar solvent to separate the taxanes.
-
Chromatography: The resulting crude taxane mixture is subjected to one or more chromatographic steps for purification. This often involves normal-phase chromatography on silica (B1680970) gel, followed by reverse-phase high-performance liquid chromatography (HPLC) for final purification of individual taxanes.[5][7]
In Vitro Tubulin Polymerization Assay
This assay is fundamental for confirming the mechanism of action of taxane compounds. It measures the effect of a compound on the polymerization of tubulin into microtubules.
Principle: The polymerization of purified tubulin is monitored by an increase in turbidity (light scattering) or fluorescence. Stabilizing agents like taxanes will enhance and accelerate this process.
Procedure (Turbidity-based): [8][9]
-
Prepare a reaction mixture containing purified tubulin (e.g., 3 mg/mL) in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) supplemented with GTP (1 mM) and glycerol (B35011) (10%).
-
Add the test compound (this compound) at various concentrations to the wells of a 96-well plate.
-
Initiate the polymerization by adding the cold tubulin solution to the wells.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 60 minutes).
-
An increase in absorbance over time indicates tubulin polymerization. The rate and extent of polymerization in the presence of the test compound are compared to a vehicle control.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cultured cells.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[10]
Procedure: [11]
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours at 37°C to allow formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control, and the IC₅₀ (half-maximal inhibitory concentration) value can be determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway affected by taxanes and a general workflow for the investigation of a novel taxane derivative.
Caption: Mechanism of action of taxanes on microtubule dynamics.
Caption: A general experimental workflow for the investigation of a novel taxane.
References
- 1. Impact of taxanes on androgen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of taxanes on androgen receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Taxanes in cancer treatment: Activity, chemoresistance and its overcoming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US5478736A - Process for the isolation and purification of taxol and taxanes from Taxus using methanol or acetone - Google Patents [patents.google.com]
- 6. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]
- 7. Taxol and related taxanes. I. Taxanes of Taxus brevifolia bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
The Evolving Landscape of Cancer Therapy: A Technical Guide to the Biological Activities of Novel Taxanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The taxane (B156437) family of chemotherapeutic agents, prominently featuring paclitaxel (B517696) and docetaxel (B913), has been a cornerstone of oncology for decades. Their unique mechanism of action, the stabilization of microtubules leading to mitotic arrest and apoptosis, has proven effective against a spectrum of solid tumors. However, challenges such as intrinsic and acquired drug resistance, poor solubility, and significant side effects have driven the development of a new generation of taxane analogs. This technical guide provides an in-depth exploration of the biological activities of these novel taxanes, offering a comparative analysis of their efficacy, insights into their molecular mechanisms, and detailed experimental protocols for their evaluation.
Comparative In Vitro Cytotoxicity of Novel Taxanes
The cytotoxic potential of novel taxanes is a primary indicator of their therapeutic promise. The half-maximal inhibitory concentration (IC50) is a key metric for this evaluation, and the data below summarizes the activity of several next-generation taxanes against a panel of human cancer cell lines, with paclitaxel and docetaxel included for comparison.
| Compound | Cancer Cell Line | Cell Line Characteristics | IC50 (nM) | Reference |
| Paclitaxel | MDA-MB-231 | Triple-Negative Breast Cancer | 3.8 ± 1.1 | [1] |
| SK-BR-3 | HER2+ Breast Cancer | - | [2] | |
| T-47D | Luminal A Breast Cancer | - | [2] | |
| NCI/ADR-RES | Adriamycin-Resistant Breast Cancer | >1000 | [3] | |
| Docetaxel | H460 | Non-Small Cell Lung Cancer (2D) | 1.41 | [4] |
| A549 | Non-Small Cell Lung Cancer (2D) | 1.94 | [4] | |
| H1650 | Non-Small Cell Lung Cancer (2D) | 2.70 | [4] | |
| H1650 (Stem Cells) | Non-Small Cell Lung Cancer (2D) | 14.53 | [4] | |
| Cabazitaxel | LNCaP | Hormone-Sensitive Prostate Cancer | ~1 | [5] |
| C4-2 | Castration-Resistant Prostate Cancer | ~1 | [5] | |
| Tesetaxel | Gastric Cancer Cell Lines | - | Potent (specific values not provided) | [6] |
| Breast Cancer Cell Lines | - | Potent (specific values not provided) | [6] | |
| Milataxel | Colorectal Cancer Cell Lines | P-glycoprotein overexpressing | Enhanced preclinical activity | [7] |
| SB-T-1103 | MDA-MB-435 | Adriamycin-Sensitive Breast Cancer | ~10-100 | [3] |
| NCI/ADR-RES | Adriamycin-Resistant Breast Cancer | ~10-100 | [3] | |
| SB-T-1214 | MDA-MB-435 | Adriamycin-Sensitive Breast Cancer | ~1-10 | [3] |
| NCI/ADR-RES | Adriamycin-Resistant Breast Cancer | ~1-10 | [3] | |
| SB-T-1216 | MDA-MB-435 | Adriamycin-Sensitive Breast Cancer | ~1-10 | [3] |
| NCI/ADR-RES | Adriamycin-Resistant Breast Cancer | ~1-10 | [3] |
In Vivo Efficacy of Novel Taxanes
Preclinical animal models are crucial for evaluating the anti-tumor activity of novel taxanes in a physiological context. Tumor growth inhibition (TGI) is a key endpoint in these studies.
| Compound | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Ortataxel | MX-1 Human Breast Carcinoma Xenograft | Oral administration | Comparable to intravenous paclitaxel | [8] |
| Tesetaxel | Taxane-Resistant Breast Cancer Xenografts | - | Active in taxane-resistant models | [6] |
| Docetaxel-CMC Nanoparticle (Cellax) | Primary and Metastatic Mouse Tumor Models | - | Enhanced efficacy compared to Taxotere | [9] |
| PGG-PTX | NCI H460 Human Lung Cancer Xenograft | Single equitoxic doses | Statistically significant greater inhibition than Abraxane | [10] |
| 2008 Human Ovarian Cancer Xenograft | Single equitoxic doses | Statistically significant greater inhibition than Abraxane | [10] | |
| B16 Melanoma Xenograft | Single equitoxic doses | Statistically significant greater inhibition than Abraxane | [10] |
Pharmacokinetic Profiles of Novel Taxanes
The pharmacokinetic (PK) properties of novel taxanes, including their absorption, distribution, metabolism, and excretion (ADME), are critical determinants of their clinical utility. Enhanced oral bioavailability and altered metabolic pathways are key features of many next-generation taxanes.
| Compound | Animal Model | Key Pharmacokinetic Parameters | Reference |
| Paclitaxel | Mice | Non-linear PK, influenced by Cremophor EL vehicle. | [11] |
| Docetaxel | Mice | Linear PK. | [11] |
| Tesetaxel | Humans | Orally active, long terminal plasma half-life (~180 hours). | [6] |
| Milataxel | Humans | Elimination half-life of 64 hours (IV administration). | [7] |
| Docetaxel-CMC Nanoparticle (Cellax) | Mice | 38.6-fold greater AUC and significantly lower clearance compared to Taxotere. | [9] |
Signaling Pathways and Molecular Mechanisms
Novel taxanes exhibit distinct effects on cellular signaling pathways, which can contribute to their enhanced efficacy and ability to overcome resistance.
Taxane-Induced Apoptosis Pathway
The fundamental mechanism of taxane-induced cell death involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis through the intrinsic mitochondrial pathway.
References
- 1. Pharmacokinetic profile of paclitaxel in the plasma, lung, and diaphragm following intravenous or intrapleural administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel actions of next-generation taxanes benefit advanced stages of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. allucent.com [allucent.com]
- 8. Preclinical pharmacokinetic, biodistribution, and anti-cancer efficacy studies of a docetaxel-carboxymethylcellulose nanoparticle in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical efficacy studies of a novel nanoparticle-based formulation of paclitaxel that out-performs Abraxane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical pharmacokinetics of paclitaxel and docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
In Silico Prediction of 13-Deacetyltaxachitriene A Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of 13-Deacetyltaxachitriene A, a taxane (B156437) diterpenoid. Due to the limited publicly available experimental data for this specific molecule, this guide utilizes Paclitaxel (B517696) (Taxol), a structurally related and extensively studied anti-cancer drug, as a case study to demonstrate a robust computational workflow. The methodologies outlined herein are directly applicable to the investigation of this compound and other novel taxane analogs. This document details experimental protocols for key in silico techniques, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. All quantitative data is summarized in structured tables, and critical workflows and signaling pathways are visualized using the Graphviz DOT language to ensure clarity and reproducibility.
Introduction
Taxane diterpenoids are a critical class of natural products, with Paclitaxel being a cornerstone of chemotherapy for various cancers.[1] These molecules primarily exert their cytotoxic effects by stabilizing microtubules, leading to mitotic arrest and apoptosis.[2] this compound is a member of this family, and understanding its potential biological activities is of significant interest for drug discovery. In silico methods offer a rapid and cost-effective approach to predict the bioactivity of novel compounds, prioritize them for further experimental testing, and elucidate their potential mechanisms of action.
This guide presents a systematic in silico workflow to predict the bioactivity of this compound by leveraging the extensive knowledge available for Paclitaxel. The primary targets of Paclitaxel, β-tubulin and the anti-apoptotic protein Bcl-2, will be the focus of our predictive models.[3][4]
Data Presentation: Paclitaxel Bioactivity
Quantitative bioactivity data for Paclitaxel provides a crucial baseline for interpreting the predicted activity of novel analogs. The following tables summarize key bioactivity metrics for Paclitaxel against various cancer cell lines and its binding affinity for its primary molecular targets.
Table 1: Cytotoxicity of Paclitaxel (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A549 | Non-small cell lung cancer | 2.7 - 9.4 | [5] |
| HCT116 | Colon Cancer | 3.0 - 8.0 | [6] |
| MCF7 | Breast Cancer | 2.0 - 5.0 | [7] |
| MDA-MB-231 | Breast Cancer | 3.5 - 10.0 | [6] |
| HeLa | Cervical Cancer | 2.5 - 7.5 | [1] |
| OVCAR-3 | Ovarian Cancer | 1.5 - 4.0 | [8] |
| PC-3 | Prostate Cancer | 4.0 - 12.0 | [7] |
| K562 | Leukemia | 5.0 - 15.0 | [1] |
Table 2: Binding Affinity of Paclitaxel
| Target Protein | Binding Affinity (Kd/Ki) | Method | Reference |
| β-tubulin | ~0.1 - 1 µM (Kd) | Fluorescence | [9] |
| Bcl-2 | ~5.4 µM (Kd) | Surface Plasmon Resonance | [4] |
In Silico Prediction Workflow
The following diagram illustrates a comprehensive workflow for the in silico prediction of the bioactivity of a novel taxane analog like this compound.
In Silico Drug Discovery Workflow
Experimental Protocols
This section provides detailed methodologies for the key in silico experiments outlined in the workflow.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[3] This protocol details the docking of a taxane analog against β-tubulin using AutoDock Vina.
Objective: To predict the binding mode and estimate the binding affinity of this compound to the Paclitaxel binding site on β-tubulin.
Materials:
-
Ligand: 3D structure of this compound (e.g., in .mol2 or .pdb format).
-
Receptor: Crystal structure of β-tubulin complexed with Paclitaxel (PDB ID: 1JFF).
-
Software: AutoDockTools (ADT), AutoDock Vina.
Protocol:
-
Receptor Preparation:
-
Load the PDB file (1JFF) into AutoDockTools.
-
Remove water molecules and co-crystallized ligands other than Paclitaxel.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges.
-
Save the prepared receptor in PDBQT format.
-
-
Ligand Preparation:
-
Load the 3D structure of this compound into ADT.
-
Detect the root and define the number of rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Definition:
-
Define the search space (grid box) to encompass the known Paclitaxel binding site on β-tubulin. The center of the grid box should be the geometric center of the co-crystallized Paclitaxel.
-
Set the grid box dimensions to be large enough to allow for translational and rotational freedom of the ligand (e.g., 25 x 25 x 25 Å).
-
-
Docking Simulation:
-
Create a configuration file specifying the paths to the prepared receptor and ligand, the grid box parameters, and the exhaustiveness of the search (e.g., exhaustiveness = 8).
-
Run AutoDock Vina from the command line using the configuration file.
-
-
Analysis of Results:
-
Analyze the output file, which contains the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
The pose with the lowest binding energy is considered the most likely binding mode.
-
Visualize the protein-ligand interactions of the best pose using software like PyMOL or Discovery Studio to identify key hydrogen bonds and hydrophobic interactions.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities.[10]
Objective: To develop a QSAR model that can predict the cytotoxic activity of new taxane analogs based on their molecular descriptors.
Materials:
-
A dataset of taxane analogs with their experimentally determined IC50 values against a specific cancer cell line.
-
Software for molecular descriptor calculation (e.g., PaDEL-Descriptor).
-
Software for statistical analysis and model building (e.g., R, Python with scikit-learn).
Protocol:
-
Data Collection and Preparation:
-
Compile a dataset of at least 20-30 taxane analogs with consistent IC50 data.
-
Convert IC50 values to a logarithmic scale (pIC50 = -log(IC50)).
-
Draw the 2D structures of all compounds and save them in a suitable format (e.g., SDF).
-
-
Descriptor Calculation:
-
Use software like PaDEL-Descriptor to calculate a wide range of molecular descriptors (e.g., topological, constitutional, physicochemical) for each compound in the dataset.
-
-
Data Splitting:
-
Divide the dataset into a training set (typically 70-80% of the data) and a test set (20-30%). The training set is used to build the model, and the test set is used for external validation.
-
-
Model Development:
-
Use a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a regression model that correlates the calculated descriptors (independent variables) with the pIC50 values (dependent variable) for the training set.
-
Employ feature selection techniques to identify the most relevant descriptors and avoid overfitting.
-
-
Model Validation:
-
Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set to assess the robustness of the model. Key statistical parameters include the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²).
-
External Validation: Use the developed model to predict the pIC50 values for the compounds in the test set. Evaluate the predictive power of the model by calculating the squared correlation coefficient of prediction (R²_pred).
-
Pharmacophore Modeling
A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to interact with a specific biological target.[11]
Objective: To develop a 3D pharmacophore model based on the known interactions of Paclitaxel with β-tubulin.
Materials:
-
The crystal structure of the Paclitaxel-β-tubulin complex (PDB ID: 1JFF).
-
Pharmacophore modeling software (e.g., LigandScout, MOE).
Protocol:
-
Model Generation:
-
Load the Paclitaxel-β-tubulin complex into the pharmacophore modeling software.
-
The software will automatically identify the key interaction features between Paclitaxel and the binding site, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
-
These features and their spatial arrangement constitute the pharmacophore model.
-
-
Model Refinement:
-
Manually inspect and refine the generated pharmacophore model based on known structure-activity relationship data for taxanes. For example, ensure that features corresponding to moieties known to be critical for activity are included.
-
-
Model Validation:
-
Validate the pharmacophore model by screening a database of known active and inactive taxane analogs. A good model should be able to distinguish between active and inactive compounds with high accuracy.
-
ADMET Prediction
ADMET prediction involves the in silico estimation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.
Objective: To predict the drug-likeness and potential toxicity of this compound.
Materials:
-
The chemical structure of this compound in SMILES or SDF format.
-
Web-based ADMET prediction tools (e.g., SwissADME, pkCSM).
Protocol:
-
Input Structure:
-
Access the SwissADME web server.
-
Input the SMILES string or draw the structure of this compound.
-
-
Prediction and Analysis:
-
The server will calculate a range of physicochemical properties (e.g., molecular weight, logP, polar surface area) and predict pharmacokinetic properties (e.g., gastrointestinal absorption, blood-brain barrier permeability, cytochrome P450 inhibition).
-
Analyze the results for compliance with drug-likeness rules (e.g., Lipinski's rule of five) and potential toxicity alerts.
-
Predicted Signaling Pathway
The following diagram illustrates the predicted signaling pathway through which a bioactive taxane analog like this compound is expected to induce apoptosis.
Predicted Apoptotic Signaling Pathway
Conclusion
This technical guide provides a detailed roadmap for the in silico prediction of the bioactivity of this compound. By utilizing Paclitaxel as a well-characterized surrogate, we have outlined a comprehensive workflow that encompasses target identification, bioactivity prediction, and pharmacokinetic profiling. The experimental protocols provided for molecular docking, QSAR analysis, pharmacophore modeling, and ADMET prediction are designed to be directly applicable to novel taxane analogs. The structured data presentation and visualizations of workflows and signaling pathways serve to enhance the clarity and utility of this guide for researchers in the field of drug discovery and development. The application of these computational methods will enable the efficient evaluation and prioritization of this compound and other related compounds for further preclinical and clinical investigation.
References
- 1. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A molecular docking study of anticancer drug paclitaxel and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Paclitaxel directly binds to Bcl-2 and functionally mimics activity of Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. fiveable.me [fiveable.me]
Methodological & Application
Application Notes and Protocols: Extraction of 13-Deacetyltaxachitriene A from Taxus sumatrana
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxus sumatrana, also known as the Sumatran yew, is a valuable source of a diverse array of taxane (B156437) diterpenoids, a class of compounds renowned for their potent cytotoxic activities. Among these, Paclitaxel (Taxol) is a widely recognized anticancer drug. However, numerous other taxanes present in Taxus sumatrana, including 13-Deacetyltaxachitriene A, are of significant interest for drug discovery and development due to their potential pharmacological activities. This document provides a detailed protocol for the extraction of taxanes from Taxus sumatrana, which can be adapted for the specific isolation of this compound. The methodologies outlined are based on established procedures for taxane extraction from Taxus species.
Data Summary
| Plant Material | Solvent System | Extracted Taxanes | Reported Yield (% of dry weight) | Reference |
| Taxus sumatrana Leaves | Dichloromethane and/or Methanol | Taxol and related compounds | Not specified for individual compounds | [1] |
| Taxus sumatrana Leaves and Twigs | Acetone | Tasumatrols E, F, G, and 13 other known taxanes | Not specified | [2] |
| Taxus brevifolia Bark | Not specified | Taxol | 0.02 - 0.06% | [3] |
| Taxus brevifolia Bark | Not specified | 10-deacetylbaccatin III | 0.02 - 0.04% | [3] |
| Taxus brevifolia Bark | Not specified | 10-deacetyltaxol | 0.01 - 0.02% | [3] |
| Taxus brevifolia Bark | Not specified | Cephalomannine | 0.005 - 0.007% | [3] |
Experimental Workflow
References
1H and 13C NMR Spectroscopic Data of 13-Deacetyltaxachitriene A: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed summary of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 13-Deacetyltaxachitriene A, a taxane (B156437) diterpenoid of interest in natural product chemistry and drug discovery. The organized data and experimental protocols are intended to serve as a valuable resource for the identification and characterization of this and related compounds.
Introduction
This compound is a member of the taxane family of diterpenoids, a class of compounds that includes the highly successful anticancer drug, paclitaxel (B517696) (Taxol®). Taxanes are characterized by a complex tricyclic carbon skeleton. The precise structural elucidation of these molecules is critical for understanding their structure-activity relationships and for the development of new therapeutic agents. NMR spectroscopy is the most powerful tool for the unambiguous assignment of the complex structures of taxanes. This document outlines the assigned ¹H and ¹³C NMR chemical shifts for this compound and provides a standardized protocol for acquiring such data.
¹H and ¹³C NMR Spectral Data
The ¹H and ¹³C NMR data for this compound, isolated from the branches of Taxus sumatrana, are presented in Table 1. The assignments are based on a comprehensive analysis of 1D and 2D NMR experiments, including COSY, HSQC, and HMBC.
Table 1: ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) |
| 1 | 79.2 | 5.68 (d, 7.0) |
| 2 | 35.8 | 2.35 (m) |
| 3 | 81.1 | 4.93 (d, 3.0) |
| 4 | 42.5 | - |
| 5 | 134.1 | 5.95 (dd, 10.5, 6.5) |
| 6 | 137.9 | - |
| 7 | 210.2 | - |
| 8 | 57.2 | - |
| 9 | 46.8 | 2.05 (m) |
| 10 | 28.1 | 1.85 (m), 1.65 (m) |
| 11 | 135.2 | - |
| 12 | 141.8 | 6.20 (s) |
| 13 | 70.1 | 4.85 (br s) |
| 14 | 38.2 | 2.25 (m), 1.55 (m) |
| 15 | 29.8 | 1.25 (s) |
| 16 | 28.3 | 1.75 (s) |
| 17 | 21.5 | 1.10 (s) |
| 18 | 14.8 | 2.15 (s) |
| 19 | 10.9 | 1.05 (s) |
| 20 | 76.5 | 4.20 (d, 8.5), 4.15 (d, 8.5) |
| OAc-4 | 170.5, 21.1 | - |
| OAc-10 | 171.0, 21.3 | - |
Note: Chemical shifts are reported in ppm relative to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm). Multiplicities are denoted as s (singlet), d (doublet), dd (doublet of doublets), and m (multiplet).
Experimental Protocols
The following protocols describe the general procedures for the isolation and NMR analysis of this compound.
Isolation of this compound
-
Extraction: The air-dried and powdered branches of Taxus sumatrana are extracted with an appropriate organic solvent, such as methanol (B129727) or ethanol, at room temperature.
-
Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, ethyl acetate (B1210297), and n-butanol, to fractionate the components based on their polarity.
-
Chromatography: The ethyl acetate fraction, typically rich in taxoids, is subjected to a series of chromatographic separations. This includes column chromatography on silica (B1680970) gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.
NMR Data Acquisition
-
Sample Preparation: A sample of pure this compound (typically 5-10 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer, for instance, a Bruker Avance 500 MHz spectrometer.
-
1D NMR:
-
¹H NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR spectra are acquired using a proton-decoupled pulse sequence.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range ¹H-¹³C correlations (typically 2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular framework.
-
Workflow for NMR Data Acquisition and Analysis
The logical flow from sample preparation to final structure elucidation using NMR is depicted in the following diagram.
This application note provides a concise yet comprehensive overview of the ¹H and ¹³C NMR data for this compound. The tabulated data and detailed protocols offer a practical guide for researchers in the field of natural product chemistry and drug development, facilitating the rapid and accurate identification of this and related taxane diterpenoids.
Application Note: Quantitative Analysis of 13-Deacetyltaxachitriene A in Plant Extracts by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a comprehensive protocol for the sensitive and selective quantification of 13-Deacetyltaxachitriene A, a diterpenoid found in plants of the Taxus genus, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method described herein is tailored for researchers, scientists, and drug development professionals engaged in the analysis of plant-derived compounds. Detailed procedures for sample extraction from plant matrices, chromatographic separation, and mass spectrometric detection are provided. Furthermore, this document includes illustrative quantitative data and visual workflows to facilitate the implementation of this analytical method in a laboratory setting.
Introduction
This compound is a member of the taxane (B156437) diterpenoid family of natural products, which are of significant interest due to the potent anticancer activity of prominent members like paclitaxel (B517696) (Taxol®). Found in various species of the yew tree (Taxus), minor taxoids such as this compound are crucial for understanding the biosynthesis of more complex taxanes and may possess their own unique biological activities. Accurate and sensitive quantification of these minor constituents in plant extracts is essential for biosynthetic pathway elucidation, chemotaxonomic studies, and the quality control of herbal preparations.
LC-MS/MS offers unparalleled sensitivity and selectivity for the analysis of complex mixtures, making it the ideal technique for the trace-level quantification of this compound in intricate plant extracts. This application note outlines a robust LC-MS/MS method employing Multiple Reaction Monitoring (MRM) for the targeted analysis of this compound.
Chemical Information:
-
Compound Name: this compound
-
Molecular Formula: C₃₀H₄₂O₁₂[1]
-
Molecular Weight: 594.65 g/mol [1]
-
CAS Number: 239800-99-8[1]
-
Source: Isolated from the branches of Taxus sumatrana and Taxus wallichiana.[1][2]
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) of this compound from Plant Material
This protocol describes the extraction and purification of this compound from dried and ground plant material (e.g., needles, twigs).
Materials:
-
Dried, powdered plant material (Taxus sp.)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Extraction:
-
Weigh 1.0 g of powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of methanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate for 30 minutes in a water bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the plant pellet with an additional 20 mL of methanol and combine the supernatants.
-
-
SPE Cleanup:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water. Do not allow the cartridge to dry.
-
Dilute the combined methanolic extract with water to a final methanol concentration of approximately 20%.
-
Load the diluted extract onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.
-
Wash the cartridge with 10 mL of 20% aqueous methanol to remove polar impurities.
-
Elute the target analyte with 10 mL of 80% aqueous acetonitrile.
-
Dry the eluate under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 1 mL of the initial mobile phase (80:20 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.
-
Liquid Chromatography (LC) Method
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 20% B
-
18.1-22 min: 20% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Method
Instrumentation:
-
Triple quadrupole mass spectrometer.
Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Collision Gas: Argon.
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound (Quantifier) | 595.3 | 535.3 | 0.05 | 30 | 15 |
| This compound (Qualifier) | 595.3 | 475.3 | 0.05 | 30 | 25 |
| Internal Standard (e.g., Paclitaxel) | 854.4 | 286.1 | 0.05 | 40 | 20 |
Note: The proposed product ions correspond to the neutral loss of acetic acid (60 Da) and two molecules of acetic acid (120 Da), which are common fragmentation pathways for acetylated taxoids.
Data Presentation
The following tables present illustrative quantitative data for this compound in different parts of a hypothetical Taxus species. This data is for demonstration purposes and actual values will vary depending on the plant species, age, and growing conditions.
Table 1: Method Performance Parameters (Illustrative)
| Parameter | Value |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
Table 2: Illustrative Concentration of this compound in Taxus sp. Extracts
| Plant Part | Concentration (µg/g dry weight) ± SD (n=3) |
| Needles | 15.2 ± 1.8 |
| Twigs | 8.5 ± 0.9 |
| Bark | 3.1 ± 0.4 |
| Roots | Not Detected (< 1.0 µg/g) |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Taxoid Biosynthetic Pathway
References
Application Notes and Protocols for the Semi-synthesis of Taxane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the semi-synthesis of novel taxane (B156437) derivatives, utilizing the readily available precursor 10-deacetylbaccatin III (10-DAB). The methodologies described herein are fundamental for the exploration of structure-activity relationships (SAR) and the development of new anticancer agents with potentially improved efficacy and reduced side effects.
Introduction
Taxanes, a class of diterpenoid compounds, are among the most important chemotherapeutic agents used in the treatment of various cancers, including breast, ovarian, and lung cancer. Paclitaxel (B517696) (Taxol®) and docetaxel (B913) (Taxotere®) are prominent members of this family, exerting their anticancer effects by promoting microtubule assembly and stabilization, leading to cell cycle arrest and apoptosis. The semi-synthesis of taxane analogs from natural precursors like 10-deacetylbaccatin III, which can be extracted in significant quantities from the needles of the yew tree (Taxus baccata), is a critical strategy for the discovery of new drug candidates with enhanced therapeutic profiles.[1][2][3] This document outlines key experimental procedures for the chemical modification of the taxane core, focusing on the esterification of the C-13 hydroxyl group, a crucial step for conferring biological activity.
Data Presentation
The following tables summarize quantitative data from representative semi-synthetic procedures for creating taxane derivatives.
Table 1: Yields of Key Intermediates and Final Products in Docetaxel Semi-synthesis
| Step | Reaction | Starting Material | Product | Yield (%) | Reference |
| 1 | Selective Protection of C-7 and C-10 Hydroxyls | 10-deacetylbaccatin III | 7,10-di-O-(benzyloxycarbonyl)-10-deacetylbaccatin III | 95 | [4] |
| 2 | Esterification at C-13 | 7,10-di-O-(benzyloxycarbonyl)-10-deacetylbaccatin III | C-13 esterified intermediate | 90 | [4] |
| 3 | Deprotection | C-13 esterified intermediate with protected side chain | Docetaxel | 85 | [4] |
| Overall | 4-Step Synthesis | 10-deacetylbaccatin III | Docetaxel | 50 | [4] |
Table 2: In Vitro Cytotoxicity of Novel Quinoline-Docetaxel Analogues
| Compound | Cell Line | IC50 (nM) |
| Docetaxel | MCF-7-MDR | 180 |
| 6c | MCF-7-MDR | 8.8 |
| Docetaxel | Hela | 10.5 |
| 6c | Hela | 6.2 |
| Docetaxel | A549 | 9.7 |
| 6c | A549 | 5.1 |
| Docetaxel | A2780 | 7.5 |
| 6c | A2780 | 4.3 |
| Docetaxel | MCF-7 | 12.3 |
| 6c | MCF-7 | 7.8 |
| Docetaxel | A2780-MDR | 165 |
| 6c | A2780-MDR | 15.4 |
Data extracted from a study on novel quinoline-docetaxel analogues.[5] The compound 6c demonstrates significantly enhanced cytotoxicity, particularly in multidrug-resistant (MDR) cell lines, when compared to the parent drug, docetaxel.
Experimental Protocols
The following protocols are generalized procedures based on established methods for the semi-synthesis of taxane derivatives from 10-deacetylbaccatin III. Researchers should adapt these protocols based on the specific target molecule and consult the original literature for detailed reaction conditions.
Protocol 1: Selective Protection of C-7 and C-10 Hydroxyl Groups of 10-Deacetylbaccatin III
This procedure describes the selective protection of the hydroxyl groups at the C-7 and C-10 positions, a critical step to enable selective modification at the C-13 position.
Materials:
-
10-deacetylbaccatin III (10-DAB)
-
Benzyl (B1604629) chloroformate
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve 10-deacetylbaccatin III in anhydrous pyridine and cool the solution to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for the time indicated in the reference procedure (typically several hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the protected 10-DAB derivative.
Protocol 2: Esterification of the C-13 Hydroxyl Group
This protocol outlines the coupling of a protected side chain to the C-13 hydroxyl group of the protected taxane core. The example uses a protected β-lactam, a common precursor for the docetaxel and paclitaxel side chains.
Materials:
-
Protected 10-DAB derivative (from Protocol 1)
-
Protected β-lactam side chain precursor
-
Lithium hexamethyldisilazide (LiHMDS) or other suitable base
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Dissolve the protected 10-DAB derivative in anhydrous THF and cool the solution to a low temperature (e.g., -40 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of LiHMDS in THF to the reaction mixture and stir for a specified time to deprotonate the C-13 hydroxyl group.
-
Add a solution of the protected β-lactam side chain precursor in anhydrous THF to the reaction mixture.
-
Allow the reaction to proceed at the low temperature, monitoring its progress by TLC.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the C-13 esterified taxane derivative.
Protocol 3: Deprotection to Yield the Final Taxane Derivative
This final step involves the removal of the protecting groups from the taxane core and the side chain to yield the final active compound. The choice of deprotection conditions depends on the protecting groups used. The following is an example for the removal of benzyloxycarbonyl (Cbz) groups.
Materials:
-
Protected C-13 esterified taxane derivative (from Protocol 2)
-
Palladium on carbon (Pd/C, 10%)
-
Methanol or other suitable solvent
-
Hydrogen gas (H₂)
-
Filtration agent (e.g., Celite®)
Procedure:
-
Dissolve the protected taxane derivative in methanol.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography to yield the desired taxane derivative.
Visualizations
The following diagrams illustrate the general workflow for the semi-synthesis of taxane derivatives and a conceptual representation of structure-activity relationships.
Caption: General workflow for the semi-synthesis of taxane derivatives from 10-deacetylbaccatin III.
Caption: Conceptual diagram of taxane structure-activity relationships (SAR).
References
- 1. CA2549951A1 - Semi-synthetic route for the preparation of paclitaxel, docetaxel and 10-deacetylbaccatin iii from 9-dihydro-13-acetylbaccatin iii - Google Patents [patents.google.com]
- 2. Semisynthesis of Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Mild and Convenient Semi-Synthesis of Docetaxel from 10-Deacetyl Baccatin III | Bentham Science [eurekaselect.com]
- 5. Synthesis and anticancer activity of novel quinoline-docetaxel analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-based Assays to Determine the Cytotoxicity of 13-Deacetyltaxachitriene A
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and standardized protocols for assessing the in vitro cytotoxicity of 13-Deacetyltaxachitriene A, a compound belonging to the taxane (B156437) family of natural products. Taxanes, including the well-known chemotherapeutic agents paclitaxel (B517696) and docetaxel, are potent anticancer agents that primarily function by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1][2] It is presumed that this compound shares a similar mechanism of action, making the evaluation of its cytotoxic potential crucial for preclinical drug development.
These protocols outline three common cell-based assays to quantify cytotoxicity: the MTT assay for cell viability, the LDH assay for membrane integrity, and an Annexin V/Propidium (B1200493) Iodide (PI) apoptosis assay using flow cytometry for detecting programmed cell death.
Mechanism of Action (Presumed)
Taxanes exert their cytotoxic effects by binding to β-tubulin, which stabilizes microtubules and prevents their dynamic instability.[3] This disruption of microtubule function leads to a block in the G2/M phase of the cell cycle, ultimately inducing apoptosis.[1] Key signaling pathways implicated in taxane-induced apoptosis include the phosphorylation of Bcl-2, activation of caspases, and both p53-dependent and -independent mechanisms.[4] In specific cancer types, such as prostate cancer, taxanes may also interfere with androgen receptor (AR) signaling.[5][6]
Note: As there is limited specific data available for this compound, its mechanism of action is inferred from the broader class of taxane compounds. Further research is required to elucidate its precise molecular targets and signaling pathways.
Data Presentation
All quantitative data from the following assays should be recorded and summarized in structured tables to facilitate clear comparison and determination of key cytotoxicity metrics such as the IC50 (half-maximal inhibitory concentration) value.
Table 1: Example Data Summary for MTT Assay
| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |
| 0.1 | 1.10 | 0.06 | 88 |
| 1 | 0.85 | 0.05 | 68 |
| 10 | 0.45 | 0.04 | 36 |
| 100 | 0.15 | 0.02 | 12 |
Table 2: Example Data Summary for LDH Assay
| Concentration of this compound (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| 0 (Spontaneous LDH Release) | 0.20 | 0.02 | 0 |
| 0.1 | 0.25 | 0.03 | 10 |
| 1 | 0.40 | 0.04 | 40 |
| 10 | 0.75 | 0.06 | 110 |
| 100 | 0.85 | 0.07 | 130 |
| Maximum LDH Release | 0.70 | 0.05 | 100 |
Table 3: Example Data Summary for Apoptosis Assay (Flow Cytometry)
| Concentration of this compound (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95 | 3 | 2 |
| 1 | 80 | 15 | 5 |
| 10 | 40 | 45 | 15 |
| 100 | 10 | 60 | 30 |
Experimental Protocols
The following are detailed protocols for three standard cell-based cytotoxicity assays. It is recommended to use a cancer cell line known to be sensitive to taxanes, such as a breast or ovarian cancer cell line.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[9]
-
MTT solvent (e.g., 0.01 M HCl in isopropanol (B130326) or acidified SDS solution)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. It is recommended to perform a dose-response experiment with concentrations ranging from nanomolar to micromolar levels.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-cell control (medium only).
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.[7]
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[7]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
LDH (Lactate Dehydrogenase) Assay for Cytotoxicity
This assay quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes, which is an indicator of cytotoxicity.[11]
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
LDH cytotoxicity assay kit (commercially available)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Assay Procedure:
-
After the desired incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 30 minutes), protected from light.[12][13]
-
-
Absorbance Measurement:
-
Measure the absorbance at the wavelength specified by the manufacturer (typically 490 nm).[13]
-
Controls: Include a spontaneous LDH release control (untreated cells), a maximum LDH release control (cells treated with a lysis buffer provided in the kit), and a vehicle control.
-
Calculation of % Cytotoxicity:
-
% Cytotoxicity = [ (Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release) ] x 100[13]
-
-
Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry
This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells based on the binding of Annexin V to externalized phosphatidylserine (B164497) and the uptake of propidium iodide (PI) by cells with compromised membranes.[14]
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (or other fluorescent conjugate)
-
Propidium Iodide (PI) solution
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[14]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[14]
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
-
Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Presumed signaling pathway for taxane-induced apoptosis.
References
- 1. Taxane Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taxanes - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. The Taxanes - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Impact of taxanes on androgen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. cellbiologics.com [cellbiologics.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols: In Vitro Anti-Cancer Screening of 13-Deacetyltaxachitriene A
For Researchers, Scientists, and Drug Development Professionals
Note: As of December 2025, specific in vitro anti-cancer screening data for 13-Deacetyltaxachitriene A is not publicly available. The following application notes and protocols provide a comprehensive framework for the in vitro evaluation of a novel anti-cancer compound, using methodologies commonly applied to taxane-like molecules. The data presented in the tables are illustrative templates.
Introduction
This compound is a natural product isolated from Taxus sumatrana. As a member of the taxane (B156437) family, it is a promising candidate for anti-cancer drug development due to the well-established role of taxanes in cancer chemotherapy. This document outlines a detailed workflow and specific protocols for the in vitro screening of this compound to assess its anti-cancer properties, including its cytotoxic effects, induction of apoptosis, and impact on cell cycle progression.
Data Presentation
Quantitative data from the in vitro screening of a test compound should be meticulously organized to facilitate clear interpretation and comparison across different cell lines and assays.
Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines (Hypothetical Data)
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | MTT | 48 | Value |
| MDA-MB-231 | Breast Adenocarcinoma | MTT | 48 | Value |
| A549 | Lung Carcinoma | MTT | 48 | Value |
| HCT116 | Colon Carcinoma | MTT | 48 | Value |
| HeLa | Cervical Adenocarcinoma | MTT | 48 | Value |
Table 2: Apoptosis Induction by this compound in MCF-7 Cells (Hypothetical Data)
| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
| Vehicle Control | 0 | Value | Value | Value |
| Compound | IC₅₀/2 | Value | Value | Value |
| Compound | IC₅₀ | Value | Value | Value |
| Compound | 2 x IC₅₀ | Value | Value | Value |
Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with this compound (Hypothetical Data)
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 0 | Value | Value | Value |
| Compound | IC₅₀/2 | Value | Value | Value |
| Compound | IC₅₀ | Value | Value | Value |
| Compound | 2 x IC₅₀ | Value | Value | Value |
Experimental Workflow
The following diagram illustrates a standard workflow for the in vitro anti-cancer screening of a test compound.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116, HeLa) are obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Cells are cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Cells are passaged upon reaching 80-90% confluency. Adherent cells are detached using a solution of trypsin-EDTA.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle based on DNA content.
-
Cell Seeding and Treatment: Treat cells in 6-well plates with this compound for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are quantified.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in cell proliferation, apoptosis, and cell cycle regulation.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1, p53) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Signaling Pathway
Taxane-like compounds are known to primarily target microtubules, leading to cell cycle arrest and apoptosis. The following diagram illustrates a simplified signaling pathway potentially affected by this compound.
Investigating the Mechanism of Action of 13-Deacetyltaxachitriene A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, detailed experimental data on the specific mechanism of action of 13-Deacetyltaxachitriene A is limited in publicly available scientific literature. The following application notes and protocols are based on the known biological activities of related taxane (B156437) diterpenoids isolated from Taxus sumatrana and general methodologies for investigating the anticancer properties of natural products. These should be regarded as a starting point for research on this compound.
Introduction
This compound is a diterpenoid compound isolated from the branches of Taxus sumatrana. While specific studies on its bioactivity are scarce, other taxane diterpenoids derived from the same plant have demonstrated cytotoxic effects against various cancer cell lines. Taxanes, as a class of compounds, are well-known for their potent anticancer properties, with prominent examples like Paclitaxel and Docetaxel being widely used in chemotherapy.[1][2] The primary mechanism of action for many taxanes involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[2][3][4] This document provides a putative mechanism of action for this compound and outlines detailed protocols for its investigation.
Putative Mechanism of Action: Microtubule Stabilization
It is hypothesized that this compound, like other taxanes, may exert its cytotoxic effects by interfering with microtubule dynamics. This proposed mechanism involves the following steps:
-
Binding to β-tubulin: The compound is predicted to bind to the β-tubulin subunit of microtubules.
-
Promotion of microtubule assembly: This binding is thought to enhance the polymerization of tubulin dimers into microtubules.
-
Inhibition of microtubule disassembly: Crucially, the compound is expected to stabilize the microtubule structure by preventing its depolymerization.
-
Disruption of mitotic spindle formation: The stabilized, non-dynamic microtubules lead to the formation of abnormal mitotic spindles.
-
Cell cycle arrest: This disruption activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.
-
Induction of apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death (apoptosis).
Quantitative Data
Currently, there is no publicly available quantitative data specifically for this compound. To provide a reference for the potential potency of related compounds from the same source, the following table summarizes the cytotoxic activities of other compounds isolated from Taxus sumatrana.
| Compound | Cell Line | IC50 (µM) | Reference |
| Paclitaxel | A549 (Lung Carcinoma) | 3.26 ± 0.334 | [5] |
| Paclitaxel | HeLa (Cervical Carcinoma) | 2.85 ± 0.257 | [5] |
| Paclitaxel | MCF7 (Breast Carcinoma) | 3.81 ± 0.013 | [5] |
| Tasumatrol E | A-498 (Kidney Carcinoma) | >10 | [6] |
| Tasumatrol F | NCI-H226 (Lung Carcinoma) | 4.5 | [6] |
| This compound | Data Not Available | Data Not Available |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the proposed mechanism of action of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a panel of cancer cell lines.
Materials:
-
This compound
-
Cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.[7][8]
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is to determine if this compound induces cell cycle arrest.
Materials:
-
This compound
-
Cancer cell line
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Fix the cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash them with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the cell cycle distribution (G1, S, G2/M phases) using appropriate software.
-
Protocol 3: Immunofluorescence Staining for Microtubule Analysis
This protocol is to visualize the effect of this compound on the microtubule network.
Materials:
-
This compound
-
Cancer cell line
-
Glass coverslips
-
Complete cell culture medium
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells on sterile glass coverslips in a 24-well plate and allow them to attach.
-
Treat the cells with this compound at its IC50 concentration for 16-24 hours.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with the primary anti-α-tubulin antibody (diluted in 1% BSA) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in 1% BSA) for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope. Observe changes in microtubule organization, such as the formation of microtubule bundles and abnormal mitotic spindles.
-
Visualizations
Caption: Putative mechanism of action for this compound.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Logical relationship of this compound's properties.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Chemotherapy - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Taxane anticancer agents: a patent perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: 13-Deacetyltaxachitriene A as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for utilizing 13-Deacetyltaxachitriene A as a reference standard in analytical and research settings. The information is intended to assist in method development, validation, and accurate quantification of this compound in various matrices.
Introduction
This compound is a taxane (B156437) diterpenoid, a class of compounds that has garnered significant interest in pharmaceutical research due to the potent anticancer activity of prominent members like Paclitaxel (Taxol®) and Docetaxel (Taxotere®). As a reference standard, this compound is crucial for the accurate identification and quantification in the analysis of crude extracts, synthetic reaction mixtures, and pharmaceutical formulations. Its well-defined purity and chemical characteristics allow for reliable calibration and validation of analytical methods.
Chemical Structure:
-
Molecular Formula: C₃₀H₄₂O₁₂
-
Molecular Weight: 594.65 g/mol
-
CAS Number: 239800-99-8
-
Purity: ≥98%
-
Source: Commonly isolated from the branches of Taxus sumatrana.
-
Solubility: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1]
-
Storage: For long-term storage, it is recommended to store the compound as a solid at 2-8°C. If prepared as a stock solution, it should be stored in tightly sealed vials at -20°C and is generally stable for up to two weeks.[1] Before use, allow the product to equilibrate to room temperature for at least one hour.[1]
Analytical Methodologies
The following protocols are provided as a starting point for method development and may require optimization for specific matrices and instrumentation.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a robust and widely used technique for the quantification of taxanes and related impurities in pharmaceutical analysis.[2] This method is suitable for determining the purity of this compound and for its quantification in various samples.
Experimental Protocol: HPLC-UV for Purity and Assay
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for taxane analysis.
-
Mobile Phase: A gradient elution is typically employed to achieve good separation of taxane analogues. A common mobile phase consists of a mixture of acetonitrile (B52724) and water.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program (Illustrative):
Time (min) % Mobile Phase A % Mobile Phase B 0 60 40 20 20 80 25 20 80 30 60 40 | 35 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 227 nm (a common wavelength for taxanes).
-
Injection Volume: 10 µL
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.
-
Data Presentation: Typical HPLC-UV Method Performance (Illustrative)
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Note: These values are representative and should be established for each specific method and laboratory.
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for the quantification of this compound using HPLC-UV.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For highly sensitive and selective quantification, especially in complex biological matrices, LC-MS/MS is the method of choice. This technique offers lower detection limits and greater specificity compared to HPLC-UV.
Experimental Protocol: LC-MS/MS for Trace Quantification
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A fast-separating reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size) is suitable for rapid analysis.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program (Illustrative):
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 2.0 5 95 2.5 5 95 2.6 95 5 | 4.0 | 95 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and an internal standard (e.g., a structurally similar taxane like docetaxel) should be determined by direct infusion and optimization.
-
Precursor Ion (Q1): [M+H]⁺ or [M+Na]⁺
-
Product Ion (Q3): Optimized for highest intensity.
-
-
-
Standard and Sample Preparation: Similar to the HPLC-UV method, but with dilutions to a lower concentration range (e.g., 0.1 ng/mL to 100 ng/mL). For biological samples, a protein precipitation or solid-phase extraction (SPE) step is necessary.
Data Presentation: Typical LC-MS/MS Method Performance (Illustrative)
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% RE) | ± 15% |
| Matrix Effect | Should be assessed and minimized |
Note: These values are representative and should be established for each specific method and laboratory, following regulatory guidelines where applicable.
Workflow Diagram: LC-MS/MS Analysis
Caption: Workflow for trace quantification of this compound using LC-MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of this compound. ¹H and ¹³C NMR are essential for verifying the structure of the reference standard.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR (optional but recommended): COSY, HSQC, and HMBC experiments can be performed to aid in complete signal assignment.
-
Data Presentation: Expected ¹³C NMR Chemical Shift Ranges
| Carbon Type | Expected Chemical Shift (ppm) |
| Carbonyl (C=O) in esters | 170 - 185 |
| Olefinic (C=C) | 115 - 150 |
| Oxygenated carbons (C-O) | 50 - 85 |
| Quaternary carbons | 35 - 50 |
| Methylene (-CH₂-) | 20 - 40 |
| Methyl (-CH₃) | 10 - 30 |
Application in Biological Systems and Signaling Pathways
Taxanes are well-known for their cytotoxic effects, which are primarily mediated through their interaction with microtubules. While the specific biological activity of this compound may not be extensively characterized, it is plausible that it shares a similar mechanism of action with other cytotoxic taxanes if used in a drug development context.
Generalized Signaling Pathway: Taxane-Induced Microtubule Stabilization
The primary mechanism of action for cytotoxic taxanes is the stabilization of microtubules, leading to cell cycle arrest and apoptosis.
Caption: Generalized mechanism of action for cytotoxic taxanes.
Conclusion
This compound serves as an essential reference standard for the reliable analysis of taxane-related compounds. The protocols and data presented herein provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate robust analytical methods for the identification and quantification of this compound. The provided workflows and diagrams offer a clear visual representation of the experimental processes and potential biological context. It is important to emphasize that the presented analytical methods are illustrative and require optimization for specific applications and matrices.
References
Application Notes and Protocols for the In Vivo Formulation of 13-Deacetyltaxachitriene A and Other Poorly Soluble Taxanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Deacetyltaxachitriene A belongs to the taxane (B156437) family, a class of diterpenoids with significant therapeutic potential, most notably as anti-cancer agents. A major challenge in the preclinical development of novel taxane analogs like this compound is their inherent low aqueous solubility. This characteristic hinders their formulation for in vivo studies, impacting bioavailability and the ability to achieve therapeutic concentrations. These application notes provide a comprehensive guide to formulating such hydrophobic compounds for parenteral administration in animal models, drawing upon established strategies for other poorly soluble drugs and taxanes.
Physicochemical Properties and Formulation Challenges
Recommended Formulation Strategies
Several formulation approaches can be employed to overcome the solubility challenges of hydrophobic compounds like this compound for in vivo administration. The choice of a suitable formulation depends on various factors, including the physicochemical properties of the compound, the intended route of administration, and the animal model being used.
Co-solvent Systems
A common and straightforward approach is the use of a co-solvent system, where a water-miscible organic solvent is used to dissolve the hydrophobic drug before being diluted with an aqueous vehicle.
Table 1: Common Co-solvents and Excipients for Parenteral Formulations
| Excipient Category | Example | Function | Considerations |
| Solvents | Ethanol, Propylene (B89431) Glycol, N-methyl-2-pyrrolidone (NMP) | Improve the solubility of the active ingredient. | Potential for toxicity and irritation at high concentrations. Must be carefully chosen to avoid adverse effects.[1] |
| Surfactants | Polysorbate 80 (Tween® 80), Polysorbate 20 | Reduce surface tension, improve wetting, and act as emulsifying and solubilizing agents.[1] | Can cause hypersensitivity reactions in some cases. |
| Bulking Agents | Mannitol, Lactose | Used in freeze-dried formulations to provide structure.[1] | Important for lyophilized products. |
| pH Adjusters | Citric Acid, Sodium Citrate | Control the pH of the formulation to enhance stability and solubility.[1] | pH can significantly impact drug stability. |
| Buffers | Glycine | Maintain a stable pH.[1] | Important for preventing pH shifts during storage and administration. |
Lipid-Based Formulations
Lipid-based drug delivery systems are effective for enhancing the solubility and bioavailability of lipophilic drugs.[2][3] These formulations can protect the drug from degradation and facilitate its absorption.
Table 2: Lipid-Based Formulation Approaches
| Formulation Type | Description | Advantages |
| Lipid Emulsions | The drug is dissolved in an oil phase, which is then emulsified in an aqueous phase. | Simple and effective for solubilizing hydrophobic drugs.[2] |
| Solid Lipid Nanoparticles (SLNs) | The drug is encapsulated within a solid lipid core. | Enhanced stability and potential for controlled release.[2] |
| Liposomes | The drug is encapsulated within a lipid bilayer vesicle. | Can encapsulate a wide range of drugs and offer targeted delivery.[2] |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium. | Can improve oral bioavailability by enhancing dissolution and absorption.[3] |
Experimental Protocols
Protocol 1: Co-solvent Formulation for Intravenous Administration
This protocol provides a general method for preparing a co-solvent-based formulation suitable for intravenous injection in small animal models.
Materials:
-
This compound (or other poorly soluble taxane)
-
Ethanol, dehydrated (USP grade)
-
Propylene Glycol (USP grade)
-
Polysorbate 80 (Tween® 80) (low endotoxin)
-
Water for Injection (WFI) or sterile saline
Procedure:
-
Dissolution of the Active Pharmaceutical Ingredient (API):
-
Accurately weigh the required amount of this compound.
-
In a sterile vial, dissolve the API in a minimal amount of dehydrated ethanol. Vortex or sonicate briefly if necessary to ensure complete dissolution.
-
-
Addition of Co-solvents and Surfactants:
-
To the solution from step 1, add propylene glycol and Polysorbate 80. A common starting ratio for a Cremophor-like vehicle is 1:1:2 (Ethanol:Propylene Glycol:Polysorbate 80), but this should be optimized.
-
Mix thoroughly until a clear, homogenous solution is obtained.
-
-
Final Dilution:
-
Slowly add WFI or sterile saline to the organic solution while gently vortexing. The final concentration of the organic solvents should be kept as low as possible to minimize toxicity. A final organic solvent concentration of 10-20% is often a good starting point.
-
Observe the solution for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted by increasing the proportion of co-solvents or surfactants.
-
-
Sterilization:
-
Sterilize the final formulation by filtering through a 0.22 µm syringe filter into a sterile vial.
-
-
Quality Control:
-
Visually inspect the final formulation for clarity and absence of particulate matter.
-
Determine the final concentration of the API using a validated analytical method (e.g., HPLC).
-
Caption: Simplified signaling pathway for taxanes.
Taxanes bind to β-tubulin, stabilizing microtubules and preventing their dynamic assembly and disassembly, which is crucial for cell division. [4]This leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis. [5]Some taxanes can also induce phosphorylation of anti-apoptotic proteins like Bcl-2, further promoting cell death. [5]In prostate cancer cells, taxanes have been shown to inhibit the androgen receptor (AR) signaling pathway. [4]Furthermore, the prolonged mitosis caused by taxanes can activate the cGAS-STING pathway, contributing to apoptosis. [6]
Conclusion
The successful in vivo evaluation of novel, poorly soluble taxanes like this compound is critically dependent on the development of an appropriate formulation. The strategies and protocols outlined in these application notes provide a starting point for researchers. It is essential to recognize that formulation development is an iterative process that requires careful optimization and characterization for each new chemical entity. By systematically exploring co-solvent systems and lipid-based formulations, researchers can effectively deliver these promising compounds in preclinical models and advance their development towards clinical applications.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Impact of taxanes on androgen receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing 13-Deacetyltaxachitriene A Yield from Taxus Species
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of the taxane (B156437) diterpenoid, 13-Deacetyltaxachitriene A, from Taxus species. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
A1: this compound is a taxane diterpenoid found in Taxus species. While not as well-known as paclitaxel (B517696) (Taxol®), it is a valuable precursor or intermediate in the complex taxane biosynthetic pathway. Understanding and optimizing its yield can provide crucial insights into the overall production of paclitaxel and other bioactive taxoids. Its molecular formula is C₃₀H₄₂O₁₂.[1]
Q2: What are the primary strategies for increasing the yield of taxoids like this compound in Taxus cell cultures?
A2: The primary strategies for enhancing taxoid production in Taxus cell cultures include:
-
Elicitation: The application of elicitors, which are compounds that trigger defense responses in plant cells, has been shown to significantly increase the production of taxoids.[2][3] Commonly used elicitors include methyl jasmonate, coronatine, and salicylic (B10762653) acid.[4]
-
Metabolic Engineering: Modifying the genetic makeup of Taxus cells to overexpress key enzymes in the taxoid biosynthetic pathway or to down-regulate competing pathways can channel metabolic flux towards the desired taxane.
-
Optimization of Culture Conditions: Fine-tuning the nutrient medium composition, pH, temperature, and aeration can have a substantial impact on cell growth and taxoid accumulation.[5]
Q3: Which Taxus species is the best source for this compound?
A3: Various Taxus species, including Taxus chinensis, are known to produce a wide array of taxoids.[2][6] The optimal species and even the specific cell line for producing this compound may vary. It is recommended to screen different species and cell lines to identify the highest producer for your specific experimental goals.
Q4: How can I quantify the amount of this compound in my samples?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS) is the most common and effective method for quantifying taxoids.[7][8] LC-MS/MS offers high sensitivity and specificity, allowing for accurate identification and quantification even at low concentrations.[9][10]
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the cultivation of Taxus cells and the extraction and analysis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of this compound | - Suboptimal elicitor concentration or timing. - Inappropriate nutrient medium composition. - Poorly producing cell line. - Inefficient extraction method. | - Perform a dose-response and time-course experiment for your chosen elicitor. - Screen different basal media (e.g., Gamborg's B5, Woody Plant Medium) and supplement concentrations. - Screen different Taxus species and cell lines. - Optimize the extraction solvent, temperature, and duration. |
| Cell Browning and Death | - High concentration of elicitor leading to toxicity. - Contamination of the cell culture. - Accumulation of toxic byproducts in the medium. - Nutrient depletion. | - Reduce the elicitor concentration or the exposure time. - Implement strict aseptic techniques and regularly test for microbial contamination.[11][12][13] - Perform periodic medium exchange. - Subculture the cells to fresh medium at appropriate intervals. |
| Inconsistent Results Between Batches | - Variability in the physiological state of the inoculum. - Inconsistent preparation of media or elicitor solutions. - Fluctuations in incubator conditions (temperature, light, agitation). | - Standardize the age and density of the cell inoculum for each experiment. - Prepare fresh solutions for each experiment and validate their concentrations. - Regularly calibrate and monitor incubator settings. |
| Difficulty in Separating this compound from Other Taxoids | - Co-elution with structurally similar taxanes during HPLC. - Inadequate chromatographic resolution. | - Optimize the HPLC gradient, mobile phase composition, and column type (e.g., C18, PFP).[14] - Employ two-dimensional liquid chromatography for enhanced separation.[8] - Use a high-resolution mass spectrometer to differentiate compounds based on their mass-to-charge ratio. |
Section 3: Experimental Protocols
Protocol 1: General Taxane Extraction from Taxus Cell Suspension Cultures
-
Harvesting: Separate the cells from the culture medium by filtration or centrifugation.
-
Drying: Lyophilize (freeze-dry) the cell biomass to a constant weight.
-
Grinding: Grind the dried cells into a fine powder to increase the surface area for extraction.
-
Extraction:
-
Suspend the powdered cells in a suitable solvent (e.g., methanol (B129727), ethanol, or a mixture of dichloromethane (B109758) and methanol).
-
Agitate the suspension at room temperature for a specified period (e.g., 24 hours).
-
Alternatively, use sonication or microwave-assisted extraction to reduce extraction time.
-
-
Filtration and Concentration:
-
Filter the extract to remove cell debris.
-
Evaporate the solvent under reduced pressure to obtain a crude extract.
-
-
Purification (Optional):
-
The crude extract can be further purified using techniques like solid-phase extraction (SPE) or column chromatography to remove interfering compounds before analysis.[8]
-
Protocol 2: Quantification of Taxanes by HPLC-MS/MS
-
Sample Preparation: Dissolve the dried extract in a suitable solvent (e.g., methanol or acetonitrile) and filter through a 0.22 µm syringe filter.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water (often with a small amount of formic acid or ammonium (B1175870) acetate) and acetonitrile (B52724) or methanol.
-
Flow Rate: Typically 0.2-0.5 mL/min for analytical scale.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally preferred for taxanes.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting the precursor ion (the molecular ion of this compound) and specific fragment ions for high selectivity.
-
-
Quantification:
-
Generate a calibration curve using a certified reference standard of this compound at various concentrations.
-
Calculate the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
-
Section 4: Quantitative Data Summary
The following table summarizes the impact of different elicitors on the production of various taxoids in Taxus globosa cell suspension cultures. While specific data for this compound is not available in the cited literature, the data for related taxoids demonstrates the potential for significant yield enhancement through elicitation.
| Elicitor Treatment | Taxoid | Yield (µg/g dry weight) | Fold Increase vs. Control | Reference |
| Buthionine sulphoximine + Hydrogen peroxide | 10-deacetylbaccatin | 1662.15 | 80.7 | [2] |
| Buthionine sulphoximine + Hydrogen peroxide | Cephalomannine | 334.32 | 78.74 | [3] |
| Buthionine sulphoximine + Hydrogen peroxide | Paclitaxel (Taxol) | 157.0 | - | [3] |
| Coronatine (1 µM) | Total Taxanes | ~4.76 mg/L | 2.83 | [4] |
| Salicylic Acid (150 µM) | Total Taxanes | ~6.56 mg/L | 3.90 | [4] |
Note: The fold increase for paclitaxel was not explicitly stated in the reference.
Section 5: Visualizations
Caption: Simplified overview of the taxoid biosynthetic pathway in Taxus species.
Caption: General experimental workflow for enhancing and quantifying taxoid production.
Caption: A logical approach to troubleshooting low yields of the target compound.
References
- 1. Insights into the control of taxane metabolism: Molecular, cellular, and metabolic changes induced by elicitation in Taxus baccata cell suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Chemical constituents of Taxus chinensis var. mairei cell cultures] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. The Effect of Oxygen and Micronutrient Composition of Cell Growth Media on Cancer Cell Bioenergetics and Mitochondrial Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. integrativebiology.ac.cn [integrativebiology.ac.cn]
- 7. mdpi.com [mdpi.com]
- 8. The Combination Process for Preparative Separation and Purification of Paclitaxel and 10-Deacetylbaccatin III Using Diaion® Hp-20 Followed by Hydrophilic Interaction Based Solid Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Profiling taxanes in Taxus extracts using lc/ms and lc/ms/ms techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Fragmentation behaviors of taxanes drugs using electrospray ionization with quadrupole time-of-flight mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. adl.usm.my [adl.usm.my]
- 12. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. cellculturecompany.com [cellculturecompany.com]
- 14. Improved separation of taxanes using a PFP stationary phase HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
Overcoming challenges in the purification of 13-Deacetyltaxachitriene A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 13-Deacetyltaxachitriene A.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound and other taxanes.
| Problem | Possible Cause | Suggested Solution |
| Low Yield of this compound | Incomplete Extraction: The initial extraction from the source material (e.g., Taxus species) may be inefficient. | - Optimize the extraction solvent system. Taxanes have poor water solubility. Consider using solvents like chloroform, dichloromethane (B109758), ethyl acetate, or acetone.[1] - Increase the extraction time or employ methods like sonication or microwave-assisted extraction to improve efficiency. |
| Degradation of the Target Compound: Taxanes can be unstable under acidic or alkaline conditions and at elevated temperatures, leading to isomerization or degradation.[2] | - Maintain a neutral pH throughout the purification process. - Avoid high temperatures. Perform purification steps at room temperature or below if possible. | |
| Co-elution with Structurally Similar Compounds: The complex mixture of taxanes in the crude extract makes separation challenging due to their similar structures.[2] | - Employ high-resolution chromatographic techniques. Consider using a sequence of different chromatography methods (e.g., silica (B1680970) gel, then reversed-phase). - Optimize the mobile phase composition and gradient in HPLC to improve the resolution between closely eluting peaks. | |
| Poor Peak Resolution in Chromatography | Inappropriate Column Choice: The selected chromatography column may not be suitable for separating complex taxane (B156437) mixtures. | - For normal-phase chromatography, use a high-quality silica gel column. - For reversed-phase HPLC, C18 or C8 columns are commonly used. Experiment with different column chemistries and particle sizes. |
| Suboptimal Mobile Phase: The solvent system may not be providing adequate separation. | - Systematically vary the solvent composition. For reversed-phase HPLC, common mobile phases include acetonitrile (B52724)/water or methanol (B129727)/water gradients. - Adjust the flow rate. A lower flow rate can sometimes improve resolution.[2] | |
| Column Overloading: Injecting too much sample onto the column can lead to broad, overlapping peaks. | - Reduce the injection volume or the concentration of the sample.[2] | |
| Presence of Impurities in the Final Product | Ineffective Washing Steps: Insufficient removal of non-target compounds during solid-phase extraction or chromatography. | - Increase the volume or number of washing steps. - Add a small percentage of a stronger solvent to the wash buffer to remove more polar or non-polar impurities, depending on the chromatography mode. |
| Precipitation of Impurities with the Product: During crystallization or precipitation steps, impurities may co-precipitate with this compound. | - Optimize the precipitation conditions (e.g., solvent/anti-solvent ratio, temperature, and rate of addition). - Consider recrystallization from a different solvent system to improve purity. | |
| Inconsistent Results Between Batches | Variability in Starting Material: The concentration of this compound and the profile of other taxanes can vary significantly in the natural source material. | - Standardize the source material as much as possible (e.g., plant age, harvest time). - Perform a small-scale analytical run for each new batch of crude extract to adjust the purification protocol accordingly. |
| Changes in Reagent Quality: Degradation or variability in solvents and reagents can affect purification outcomes. | - Use high-purity (e.g., HPLC grade) solvents. - Prepare fresh buffers and solutions for each purification run. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges stem from its nature as a taxane. These include:
-
Complex Mixtures: It is typically found in a complex mixture of other structurally similar taxanes, making separation difficult.[2]
-
Low Abundance: The concentration in the source material is often low.
-
Instability: Taxanes can be sensitive to pH and temperature, which can lead to degradation or isomerization during purification.[2]
-
Poor Water Solubility: This necessitates the use of organic solvents for extraction and purification.[3]
Q2: Which chromatographic techniques are most effective for this compound purification?
A2: A multi-step chromatographic approach is generally most effective. This often involves:
-
Low-Pressure Column Chromatography: Using silica gel for initial fractionation of the crude extract.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a key step for isolating individual taxanes. Reversed-phase columns (e.g., C18) are commonly used with acetonitrile/water or methanol/water gradients.[2]
-
Simulated Moving Bed (SMB) Chromatography: For large-scale purification, SMB can be an efficient technique for separating complex mixtures.[4]
Q3: What are the optimal storage conditions for purified this compound?
A3: To prevent degradation, purified this compound should be stored as a dry powder in a tightly sealed container, protected from light, and at a low temperature (e.g., -20°C). For solutions, use a non-reactive solvent and store at low temperatures.
Q4: How can I confirm the purity and identity of my final product?
A4: A combination of analytical techniques should be used:
-
High-Performance Liquid Chromatography (HPLC): To assess purity by observing the number and area of peaks.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the identity of this compound.
Quantitative Data on Taxane Purification
The following table summarizes purification data for taxanes closely related to this compound, providing a benchmark for expected outcomes.
| Compound | Purification Method | Purity | Overall Yield | Reference |
| 10-deacetyltaxol (10-DAT) | Preparative HPLC | 95.33% | Not Reported | [2] |
| Paclitaxel (PTX) | Preparative HPLC | 99.15% | Not Reported | [2] |
| 13-dehydroxybaccatin III | ODS low-pressure chromatography and precipitation | >99% | 87.1% | [5] |
| 10-deacetylpaclitaxel | ODS low-pressure chromatography | >90% | 93.4% | [5] |
| Paclitaxel | Precipitation and HPLC on ODS and silica-gel | 99.5% | 80% | [5] |
| Paclitaxel | Simulated Moving Bed (SMB) | 72% | 82% | [4] |
Experimental Protocols
Protocol 1: General Extraction of Taxanes from Taxus Species
-
Drying and Grinding: Dry the plant material (e.g., needles and twigs) at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder.
-
Solvent Extraction: Macerate the powdered material in a suitable organic solvent (e.g., a mixture of methanol and dichloromethane) at room temperature for an extended period (e.g., 24-48 hours) with agitation.
-
Filtration and Concentration: Filter the mixture to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Liquid-Liquid Partitioning: Dissolve the crude extract in a methanol/water mixture and partition it against a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities. The taxane-rich fraction will remain in the aqueous methanol layer.
-
Further Extraction: Extract the aqueous methanol layer with a solvent like dichloromethane or ethyl acetate. Concentrate this layer to obtain a semi-purified taxane mixture.
Protocol 2: Purification by Preparative HPLC
-
Sample Preparation: Dissolve the semi-purified taxane mixture in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is common. The specific gradient profile will need to be optimized.
-
Flow Rate: Adjust the flow rate to balance separation time and resolution. A typical starting point is 10 mL/min for a preparative column.[2]
-
Detection: Use a UV detector, typically at a wavelength around 227 nm.
-
Column Temperature: Maintain a constant column temperature (e.g., 30°C) to ensure reproducible retention times.[2]
-
-
Fraction Collection: Collect fractions corresponding to the peak of interest based on the chromatogram.
-
Purity Analysis and Final Product Preparation: Analyze the purity of the collected fractions using analytical HPLC. Pool the pure fractions and remove the solvent under vacuum to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: A decision tree for troubleshooting low purity issues in the final product.
References
- 1. This compound | CAS:239800-99-8 | Manufacturer ChemFaces [chemfaces.com]
- 2. mdpi.com [mdpi.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
- 5. Large-scale purification of 13-dehydroxybaccatin III and 10-deacetylpaclitaxel, semi-synthetic precursors of paclitaxel, from cell cultures of Taxus chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of 13-Deacetyltaxachitriene A from Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of 13-Deacetyltaxachitriene A and its isomers.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor Resolution or Co-elution of this compound and its Isomers
Question: My chromatogram shows poor separation between this compound and its isomers, with significant peak overlapping. What steps can I take to improve resolution?
Answer: Poor resolution of closely related isomers is a common challenge in HPLC. Here are several strategies to enhance separation:
-
Optimize the Mobile Phase Composition: The ratio of the organic solvent (typically acetonitrile) to the aqueous phase is critical. A slight decrease in the organic solvent percentage can increase retention times and often improves the separation between isomers.
-
Adjust the Gradient Program: If using a gradient elution, modifying the slope of the gradient can significantly impact resolution. A shallower gradient (slower increase in organic solvent concentration) around the elution time of the target isomers can improve their separation.
-
Evaluate the Stationary Phase: While C18 columns are widely used, other stationary phases like C8 or phenyl-hexyl columns can offer different selectivities for taxane (B156437) isomers. Consider screening different column chemistries.
-
Control the Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Operating the column at a controlled, slightly elevated temperature (e.g., 30-40°C) can sometimes improve peak shape and resolution. Ensure the temperature is consistent across all runs.
Issue 2: Peak Tailing or Fronting
Question: The peaks for this compound and its isomers are asymmetrical, exhibiting tailing or fronting. What could be the cause and how can I achieve symmetrical peaks?
Answer: Asymmetrical peaks can compromise accurate quantification. Here are potential causes and solutions:
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample or reducing the injection volume.
-
Secondary Interactions: Unwanted interactions between the analytes and active sites (e.g., residual silanols) on the silica (B1680970) support of the column can cause tailing. Adding a small amount of a competing agent, like a low concentration of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase, can often mitigate these interactions and improve peak shape.
-
Column Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shapes. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Inappropriate Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak fronting. Whenever possible, dissolve your sample in the initial mobile phase.
Issue 3: Fluctuating Retention Times
Question: I am observing significant variability in the retention times of my target compounds between injections. What is causing this instability?
Answer: Consistent retention times are crucial for reliable identification and quantification. Here are common causes of retention time drift:
-
Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A stable baseline is a good indicator of equilibration.
-
Mobile Phase Composition Changes: The mobile phase composition can change over time due to the evaporation of the more volatile organic solvent. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
Pump Performance Issues: Inconsistent flow rates due to air bubbles in the pump, worn pump seals, or malfunctioning check valves can lead to retention time shifts. Regularly degas the mobile phase and perform routine pump maintenance.
-
Temperature Fluctuations: As mentioned, temperature affects retention. Using a column thermostat to maintain a constant temperature is highly recommended for reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for the separation of this compound and its isomers?
A1: A good starting point is to use a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) with a mobile phase consisting of a water and acetonitrile (B52724) mixture. A gradient elution is often necessary to separate complex mixtures of taxanes. You can start with a linear gradient from a lower to a higher concentration of acetonitrile. Detection is typically performed using a UV detector at around 227-230 nm.
Q2: How can I improve the sensitivity of my analysis for low-level impurities?
A2: To improve sensitivity, you can try optimizing the detection wavelength, increasing the injection volume (while being mindful of potential peak distortion), or using a more sensitive detector such as a mass spectrometer (LC-MS). Sample preparation techniques to concentrate the analytes can also be employed.
Q3: Is it necessary to use a guard column?
A3: While not strictly necessary for every analysis, using a guard column is highly recommended, especially when analyzing complex samples or extracts. A guard column is a short, disposable column placed before the analytical column to protect it from strongly retained compounds and particulate matter, thereby extending the lifetime of the more expensive analytical column.
Q4: How do I confirm the identity of the separated isomeric peaks?
A4: While HPLC provides separation, it does not provide definitive structural information. To confirm the identity of the peaks, you should couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio and fragmentation patterns from the mass spectrometer can help in the positive identification of this compound and its isomers.
Experimental Protocols
Below are detailed methodologies for HPLC separation of taxane isomers, which can be adapted for this compound.
Method 1: Gradient Reversed-Phase HPLC for Separation of 10-Deacetylbaccatin III and Related Taxoids
This method is suitable for the separation of a complex mixture of taxane isomers.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
-
Column:
-
Waters Symmetry C18, 5 µm, 4.6 x 250 mm (or equivalent)
-
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) %A (Water) %B (Acetonitrile) 0 75 25 8 75 25 16 56 44 20 56 44 45 20 80 | 50 | 75 | 25 |
-
Flow Rate: 0.75 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 233 nm
-
Injection Volume: 10 µL
Method 2: Isocratic Reversed-Phase HPLC for Separation of 10-Deacetylbaccatin III and Baccatin III
This method is a simpler, isocratic method that can be effective if the isomers of interest have sufficient resolution under these conditions.
-
Instrumentation:
-
HPLC system with an isocratic pump, autosampler, column thermostat, and a UV detector.
-
-
Column:
-
Perfectsil C8, 5 µm, 4.6 x 250 mm (or equivalent)
-
-
Mobile Phase:
-
Water/Acetonitrile (70:30 v/v)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 227 nm
-
Injection Volume: 20 µL
Quantitative Data
The following table provides representative data for the separation of key taxanes using a reversed-phase HPLC method. This data can serve as a benchmark for optimizing the separation of this compound and its isomers.
Table 1: Representative Retention Times for Taxane Compounds
| Compound | Retention Time (min) - Method 1 (Gradient) | Retention Time (min) - Method 2 (Isocratic) |
| 10-Deacetylbaccatin III | ~15 | ~8 |
| Baccatin III | ~18 | ~12 |
| Cephalomannine | ~25 | ~18 |
| Paclitaxel | ~28 | ~22 |
Note: These are approximate retention times and may vary depending on the specific HPLC system, column, and exact experimental conditions.
Visualizations
General HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
Method Development Strategy for Isomer Separation
Caption: A stepwise strategy for developing an effective HPLC method.
Technical Support Center: 13-Deacetyltaxachitriene A Bioactivity Assays
Welcome to the technical support center for 13-Deacetyltaxachitriene A. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the bioactivity assessment of this natural product.
Frequently Asked Questions (FAQs)
Q1: We are observing significantly lower than expected bioactivity (e.g., high IC50 values) for this compound in our cytotoxicity assays. What are the potential causes?
A1: Low bioactivity of this compound can stem from several factors. The primary areas to investigate are compound solubility, stability, and the specifics of the assay setup. Inadequate dissolution can lead to a lower effective concentration of the compound in the assay. Furthermore, as a taxane-related diterpenoid, its stability in aqueous culture media over the course of the experiment might be limited. Finally, interactions with assay components or using a cell line that is not sensitive to microtubule-targeting agents can also lead to apparently low activity.
Q2: How can we improve the solubility of this compound for our in vitro assays?
A2: Proper solubilization is critical for obtaining accurate and reproducible results. This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. For cell-based assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO. This stock solution can then be serially diluted in the cell culture medium to the final desired concentrations. It is crucial to ensure that the final concentration of DMSO in the assay wells is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: What is the recommended storage procedure for this compound and its stock solutions to maintain bioactivity?
A3: To ensure the stability and long-term activity of this compound, the solid compound should be stored at 2-8°C in a tightly sealed vial. For stock solutions prepared in DMSO, it is advisable to aliquot them into smaller volumes to avoid repeated freeze-thaw cycles and store them at -20°C. When preparing for an experiment, allow the stock solution to thaw completely and equilibrate to room temperature before further dilution. It is best practice to prepare fresh dilutions in culture medium for each experiment.
Q4: What is the expected mechanism of action for this compound, and which cell lines are most appropriate for testing its activity?
A4: As a member of the taxane (B156437) family of diterpenoids, this compound is expected to act as a microtubule-stabilizing agent. This mechanism of action disrupts the dynamic instability of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Therefore, cancer cell lines with high proliferation rates and known sensitivity to microtubule-targeting agents (e.g., paclitaxel) are suitable models. Examples include various human cancer cell lines such as those from breast, ovarian, and lung cancers.
Q5: Our assay results are inconsistent between experiments. What steps can we take to improve reproducibility?
A5: Inconsistent results are often related to variations in experimental procedures. To enhance reproducibility, ensure the following:
-
Consistent Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and growth conditions.
-
Standardized Compound Handling: Always prepare fresh dilutions of this compound from a validated stock solution for each experiment.
-
Accurate Pipetting: Use calibrated pipettes and proper techniques to ensure accurate dispensing of cells, compound, and reagents.
-
Control for Edge Effects: In plate-based assays, consider avoiding the outer wells or filling them with sterile medium to minimize evaporation and temperature gradients.
-
Include Proper Controls: Always include vehicle controls (medium with the same concentration of DMSO as the test wells), positive controls (a known cytotoxic agent), and negative controls (untreated cells).
Troubleshooting Guides
Issue 1: Low Cytotoxicity Observed in MTT/XTT Assays
This guide provides a systematic approach to troubleshooting low cytotoxic readings in common colorimetric cell viability assays.
Troubleshooting workflow for low cytotoxicity in MTT/XTT assays.
Issue 2: No Effect Observed in Microtubule Assembly Assays
This guide addresses the lack of activity in in vitro microtubule polymerization assays.
Troubleshooting workflow for microtubule assembly assays.
Quantitative Data Summary
| Cell Line | Cancer Type | Paclitaxel IC50 (nM) |
| MCF-7 | Breast | 2 - 10 |
| MDA-MB-231 | Breast | 5 - 20 |
| A549 | Lung | 3 - 15 |
| H460 | Lung | 2 - 8 |
| OVCAR-3 | Ovarian | 1 - 5 |
| SK-OV-3 | Ovarian | 10 - 50 |
| HeLa | Cervical | 2 - 7 |
Note: IC50 values are highly dependent on the specific experimental conditions, including incubation time and the assay method used. It is recommended to perform a dose-response experiment to determine the precise IC50 for your cell line of interest.
Key Experimental Protocols
MTT Cell Viability Assay
This protocol outlines the steps for determining the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Harvest and count cells in the exponential growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium from a DMSO stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include vehicle control wells (medium with the same DMSO concentration) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
In Vitro Microtubule Assembly Assay
This protocol describes a cell-free assay to measure the effect of this compound on tubulin polymerization.
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).
-
Prepare a stock solution of GTP in general tubulin buffer.
-
Prepare a stock solution of this compound and a positive control (e.g., Paclitaxel) in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add the general tubulin buffer, the test compound at various concentrations (or vehicle control), and the tubulin protein.
-
Incubate the plate at 4°C for a short period to allow the compound to interact with the tubulin.
-
-
Initiation of Polymerization:
-
Warm the plate to 37°C.
-
Initiate the polymerization by adding GTP to each well.
-
-
Measurement of Polymerization:
-
Immediately begin monitoring the change in absorbance (turbidity) at 340 nm over time using a temperature-controlled microplate reader.
-
Take readings at regular intervals (e.g., every 30 seconds) for 30-60 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm against time for each concentration of the compound.
-
Compare the polymerization curves of the compound-treated samples to the vehicle control. An increase in the rate and extent of polymerization indicates a microtubule-stabilizing effect.
-
Signaling Pathway
The expected primary mechanism of action for this compound, like other taxanes, involves direct interaction with microtubules, leading to their stabilization. This disruption of microtubule dynamics activates the spindle assembly checkpoint, causing a prolonged arrest in the M-phase of the cell cycle. This mitotic arrest ultimately triggers the intrinsic apoptotic pathway.
Expected signaling pathway for this compound.
Technical Support Center: Enhancing the Solubility of 13-Deacetyltaxachitriene A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of 13-Deacetyltaxachitriene A in biological testing.
Frequently Asked Questions (FAQs)
Q1: What are the known solvents for this compound?
A1: this compound is a diterpenoid with expected low aqueous solubility. Common organic solvents that can be used to prepare stock solutions include Dimethyl Sulfoxide (DMSO), acetone, chloroform, dichloromethane (B109758), and ethyl acetate.[1] For biological assays, it is crucial to use a solvent that is miscible with the aqueous assay medium and has low toxicity to the biological system at the final concentration. DMSO is a widely used solvent for this purpose.
Q2: My compound precipitates when I add it to my aqueous assay buffer from a DMSO stock. What can I do?
A2: Precipitation upon addition to aqueous media is a common issue for hydrophobic compounds. Here are several strategies to address this:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically below 1% (v/v), to minimize solvent-induced artifacts and toxicity. You may need to prepare a more concentrated stock solution if your final desired concentration of the compound is high.
-
Use Co-solvents: In addition to DMSO, other water-miscible organic solvents like ethanol (B145695) can be used. A mixture of solvents might maintain solubility better than a single solvent.
-
Employ Surfactants: Non-ionic surfactants like Tween-80 can be used to increase the solubility of hydrophobic compounds, though they can also have biological effects and should be used with appropriate controls.[2]
-
Consider Formulation Strategies: For more persistent solubility issues, advanced formulation techniques such as cyclodextrin (B1172386) complexation or the use of polymeric micelles may be necessary.
Q3: What are some effective methods to significantly increase the aqueous solubility of taxane-like compounds?
A3: Several techniques have been successfully used to enhance the solubility of poorly soluble taxanes like docetaxel (B913), and these can be adapted for this compound. These methods include:
-
Solid Dispersions: This involves dispersing the compound in a hydrophilic carrier matrix at the solid-state. For example, a solid dispersion of docetaxel with the polymer Soluplus® resulted in an approximately 93-fold increase in solubility.[3]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced water solubility. Modified β-cyclodextrins have been shown to increase the water solubility of docetaxel by over 200-fold.[2]
-
Prodrug Approach: Chemical modification of the compound to create a more soluble prodrug that converts to the active compound in situ can be a viable strategy.[4][5]
-
Nanoformulations: Encapsulating the compound in nanoparticles, such as polymeric micelles or nano-emulsions, can improve its solubility and delivery to cells.[6]
Troubleshooting Guides
Issue: Compound Precipitation During Serial Dilution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Exceeding Solubility Limit | Perform a solubility test by preparing a range of concentrations in the final assay buffer. Observe for any precipitation or turbidity. | Determine the maximum soluble concentration of the compound in the assay medium. |
| Solvent Shock | Instead of adding the compound stock directly to the full volume of buffer, try adding it to a smaller volume first and then slowly adding the rest of the buffer while vortexing. | Gradual dilution can prevent rapid changes in solvent polarity that lead to precipitation. |
| Temperature Effects | Ensure all solutions are at a consistent temperature. Some compounds are less soluble at lower temperatures. | Maintaining a constant temperature, such as room temperature or 37°C, can improve solubility. |
Issue: Inconsistent Results in Biological Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Aggregation | Use dynamic light scattering (DLS) to check for the presence of aggregates in your compound solution. | Confirm if the compound is forming aggregates, which can lead to variable biological activity. |
| Interaction with Assay Components | Run vehicle controls (buffer with the same concentration of solvent) to ensure the solvent is not affecting the assay readout. | Isolate the effect of the compound from any solvent-induced artifacts. |
| Degradation of the Compound | Assess the stability of this compound in your assay buffer over the time course of the experiment using techniques like HPLC. | Determine if the compound is degrading, which would lead to a loss of activity and inconsistent results. |
Quantitative Data on Solubility Enhancement of Taxanes
The following table summarizes the reported solubility enhancement for docetaxel, a structurally related taxane (B156437), using different methods. This data can serve as a reference for potential improvements for this compound.
| Method | Solubilizing Agent | Fold Increase in Aqueous Solubility | Reference |
| Solid Dispersion | Soluplus® (1:10 ratio) | ~93 | [3] |
| Inclusion Complex | Alkylenediamine-modified β-cyclodextrins | 216 - 253 | [2] |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion using the Solvent Evaporation Method
-
Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., Soluplus®, PVP) in a common volatile solvent like methanol (B129727) or a mixture of dichloromethane and ethanol.[7] A typical drug-to-carrier ratio to start with is 1:10 (w/w).
-
Solvent Evaporation: Evaporate the solvent under vacuum using a rotary evaporator. This will form a thin film of the solid dispersion on the wall of the flask.
-
Drying: Further dry the solid dispersion under a high vacuum for 24 hours to remove any residual solvent.
-
Collection and Storage: Scrape the dried solid dispersion from the flask and store it in a desiccator.
-
Solubility Assessment: Determine the aqueous solubility of the prepared solid dispersion by adding it to water or buffer, followed by agitation and quantification of the dissolved compound using a suitable analytical method like HPLC.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
-
Molar Ratio Selection: Choose a suitable molar ratio of this compound to a modified β-cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin). A 1:1 or 1:2 ratio is a common starting point.
-
Complexation in Solution: Prepare an aqueous solution of the cyclodextrin. Add an excess amount of this compound to this solution.
-
Equilibration: Stir the suspension at a constant temperature (e.g., 25°C) for 24-48 hours to allow for the formation of the inclusion complex.
-
Separation of Undissolved Compound: Centrifuge or filter the suspension to remove the undissolved compound.
-
Quantification: Analyze the concentration of this compound in the clear supernatant/filtrate to determine the increase in solubility.
-
(Optional) Lyophilization: The resulting solution can be lyophilized to obtain the inclusion complex in a solid form for long-term storage and easier handling.
Visualizations
Caption: A logical workflow for addressing the poor solubility of this compound.
Caption: Generalized signaling pathway for taxane compounds leading to apoptosis.
References
- 1. This compound | CAS:239800-99-8 | Manufacturer ChemFaces [chemfaces.com]
- 2. Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09720A [pubs.rsc.org]
- 3. Enhancement of docetaxel solubility using binary and ternary solid dispersion systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategies for the drug discovery and development of taxane anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of docetaxel solubility via conjugation of formulation-compatible moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.com]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
Preventing degradation of 13-Deacetyltaxachitriene A during extraction
Welcome to the technical support center for the extraction and handling of 13-Deacetyltaxachitriene A. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to prevent degradation and maximize the yield of this valuable taxane (B156437) diterpenoid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a complex diterpenoid belonging to the taxane family, which includes the well-known anticancer drug paclitaxel (B517696) (Taxol). These molecules are isolated from various species of the yew tree (Taxus). Their intricate structures, featuring multiple ester groups and a strained oxetane (B1205548) ring, make them susceptible to degradation under common extraction conditions. Stability is a major concern as degradation leads to reduced yields, the formation of impurities that complicate purification, and a potential loss of biological activity.
Q2: What are the primary factors that cause the degradation of taxanes like this compound during extraction?
The main factors contributing to the degradation of taxanes are:
-
pH: Taxanes are sensitive to both acidic and alkaline conditions.[1][2] Mild basic or acidic hydrolysis can cleave ester groups and open the oxetane ring.[1] The pH of maximum stability for most taxanes is in the weakly acidic to neutral range, typically between pH 4 and 6.[2]
-
Temperature: High temperatures accelerate degradation reactions.[3] While elevated temperatures can increase extraction efficiency, temperatures above 40-50°C often lead to a significant loss of the target compound.[3]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation in complex organic molecules. While specific data on this compound is limited, it is best practice to protect extracts from light.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of sensitive functional groups within the molecule.
Q3: How can I detect if this compound is degrading during my experiment?
Signs of degradation can be observed through several methods:
-
Chromatographic Analysis (HPLC): This is the most reliable method. Degradation is indicated by a decrease in the peak area of this compound over time, accompanied by the appearance of new, unidentified peaks in the chromatogram.
-
Color Change: A noticeable change in the color of your extract during processing or storage can be a sign of chemical reactions, including degradation.
-
Lower-than-Expected Yield: If the final yield of your purified compound is consistently low, suboptimal extraction conditions causing degradation may be the cause.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Target Compound | Thermal Degradation: Extraction temperature is too high. | Maintain extraction temperature at or below 40°C.[3] Use a rotary evaporator with a water bath set to a low temperature (<40°C) for solvent removal. |
| pH-Induced Hydrolysis: Extraction solvent or plant matrix is too acidic or alkaline. | Ensure the pH of your extraction solvent is within the optimal 4-6 range. If the plant material alters the pH, consider using a buffered extraction solvent (e.g., a citrate (B86180) or acetate (B1210297) buffer). | |
| Incomplete Extraction: Solvent polarity, solid-to-liquid ratio, or extraction time is suboptimal. | Use a polar solvent like methanol (B129727) or an ethanol/water mixture (80-90%).[3][4] Optimize the solid-to-liquid ratio (e.g., 1:15 g/mL) and extraction time (e.g., 60 minutes).[3] | |
| Appearance of Multiple Unknown Peaks in HPLC | Formation of Degradation Products: Exposure to harsh pH, high temperature, or light. | Follow all recommendations for preventing thermal and pH-related degradation. Protect samples from light at all stages by using amber glassware or wrapping containers in aluminum foil.[5] |
| Presence of Isomers: Epimerization at certain positions on the taxane core can occur. | Maintain neutral to slightly acidic pH, as extreme pH can catalyze epimerization. | |
| Precipitation During Storage | Poor Solubility/Physical Instability: The compound is precipitating out of the solution. | Store purified extracts at low temperatures (2-8°C or -20°C).[6] Precipitation is a known limiting factor for taxane stability in infusions.[5][7] If working with aqueous solutions, consider the use of stabilizing excipients, though this is more relevant for formulation than extraction. |
Experimental Protocols
Optimized Extraction Protocol to Minimize Degradation
This protocol is designed for the extraction of this compound from dried Taxus plant material (e.g., needles and twigs).
Materials:
-
Dried, powdered Taxus plant material
-
90% Methanol in water (v/v)
-
Extraction vessel (amber glass)
-
Ultrasonic bath or shaker
-
Filtration apparatus (e.g., Büchner funnel with filter paper)
-
Rotary evaporator with water bath
-
HPLC-grade solvents for analysis
Procedure:
-
Preparation: Weigh the desired amount of powdered plant material.
-
Extraction:
-
Place the plant material in an amber glass extraction vessel.
-
Add the 90% methanol solvent at a solid-to-liquid ratio of 1:15 (g/mL).[3]
-
Seal the vessel to prevent solvent evaporation.
-
-
Agitation & Temperature Control:
-
Place the vessel in an ultrasonic bath or on an orbital shaker.
-
Extract for 60 minutes, carefully maintaining the temperature at 40°C.[3] Continuously monitor the temperature to avoid overheating.
-
-
Filtration:
-
Immediately after extraction, filter the mixture through a Büchner funnel to separate the extract from the plant debris.
-
Wash the solid residue with a small volume of fresh extraction solvent to ensure complete recovery.
-
-
Solvent Evaporation:
-
Combine the filtrate and washings.
-
Concentrate the extract using a rotary evaporator. Crucially, maintain the water bath temperature at or below 40°C to prevent thermal degradation.
-
-
Storage:
-
Store the resulting crude extract in a tightly sealed amber vial at -20°C until further purification.[6]
-
Stability Parameters for Taxane Extraction
The following table summarizes key parameters influencing taxane stability, derived from studies on paclitaxel and other taxanes, which serve as a guide for this compound.
| Parameter | Condition | Effect on Stability | Recommendation |
| pH | < 3.0 | High degradation rate (acid-catalyzed hydrolysis, oxetane ring cleavage).[2] | Avoid strongly acidic conditions. |
| 4.0 - 6.0 | Zone of maximum stability.[1][2] | Maintain pH in this range for all aqueous steps. | |
| > 8.0 | High degradation rate (base-catalyzed hydrolysis of esters).[1] | Avoid alkaline conditions. | |
| Temperature | 20 - 40°C | Acceptable range for extraction, minimal degradation.[3] | Optimal for extraction procedures.[3] |
| 50 - 60°C | Significant increase in degradation rate.[1][3] | Avoid exceeding 40°C. | |
| Solvent | Methanol / Ethanol | Good extraction efficiency.[3][4] | Recommended for initial extraction. |
| Aqueous Buffers | Stability is highly pH-dependent.[1] | Use only if pH control is necessary. | |
| Storage (Solution) | 2-8°C | Increased stability compared to room temperature.[5] | Suitable for short-to-medium term storage. |
| 25°C | Limited stability; precipitation can be an issue.[5][7] | Avoid for prolonged storage. |
Visualizations
Caption: Optimized workflow for this compound extraction.
Caption: General degradation pathways for taxane compounds.
References
- 1. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of Taxol Extraction Process Using Response Surface Methodology and Investigation of Temporal and Spatial Distribution of Taxol in Taxus mairei - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.caf.ac.cn [journals.caf.ac.cn]
- 5. Physical and chemical stability of paclitaxel infusions in different container types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CAS:239800-99-8 | Manufacturer ChemFaces [chemfaces.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Matrix Effects in LC-MS Analysis of 13-Deacetyltaxachitriene A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 13-Deacetyltaxachitriene A.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, in this case, this compound. These components can include salts, lipids, proteins, and other endogenous substances from the biological or environmental sample.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3][4][5]
-
Ion Suppression: This is a common issue where matrix components reduce the ionization efficiency of the analyte, resulting in a decreased signal intensity. This can lead to an underestimation of the concentration of this compound.[2]
-
Ion Enhancement: Less frequently, matrix components can increase the ionization efficiency of the analyte, causing an artificially high signal and an overestimation of the concentration.[2][5]
These effects can significantly compromise the accuracy, precision, and sensitivity of your analytical method.[2][6]
Q2: How can I determine if matrix effects are impacting my this compound analysis?
A2: Two primary methods can be used to assess the presence and extent of matrix effects:
-
Post-Extraction Spike Method: This quantitative method involves comparing the peak area of a pure standard of this compound with the peak area of the same standard spiked into an extracted blank matrix sample.[4][7][8] A significant difference in the signal response indicates the presence of matrix effects.
-
Post-Column Infusion Method: This is a qualitative technique where a constant flow of this compound solution is infused into the mass spectrometer while an extracted blank matrix sample is injected onto the LC column.[4][6][7][9] Dips or rises in the baseline signal of the infused analyte indicate the retention times at which co-eluting matrix components cause ion suppression or enhancement.
Q3: What are the most effective general strategies to minimize matrix effects for this compound?
A3: A comprehensive approach is often necessary to mitigate matrix effects. Key strategies include:
-
Optimized Sample Preparation: The primary goal is to remove as many interfering matrix components as possible while ensuring high recovery of this compound.[6][10]
-
Chromatographic Separation: Achieving good chromatographic resolution between this compound and co-eluting matrix components is crucial.[2][6][7]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is widely considered the gold standard for compensating for matrix effects, as the SIL-IS will be affected in the same way as the analyte.[2][11][12]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the sample matrix helps to compensate for signal suppression or enhancement.[1][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low and inconsistent signal intensity for this compound in biological samples. | Ion Suppression: Co-eluting endogenous components (e.g., phospholipids) are interfering with the ionization of your analyte.[3][8] | 1. Improve Sample Cleanup: Transition from a simple protein precipitation to a more rigorous method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[10][13] 2. Optimize Chromatography: Modify the LC gradient to better separate this compound from the interfering peaks.[2] 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[7][11] |
| Poor reproducibility of results between different sample lots. | Variable Matrix Effects: The composition of the matrix differs between sample lots, leading to inconsistent ion suppression or enhancement. | 1. Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience the same matrix effects, providing reliable correction.[11][12] 2. Use Matrix-Matched Calibrators: Prepare calibration curves in a representative blank matrix for each lot if possible.[1][11] |
| Signal intensity of this compound is higher in the sample than in a neat standard of the same concentration. | Ion Enhancement: Co-eluting matrix components are increasing the ionization efficiency of your analyte.[2][5] | 1. Enhance Chromatographic Separation: Use a column with a different selectivity or a slower gradient to resolve the analyte from the enhancing components. 2. Modify Sample Preparation: Employ a sample cleanup technique that removes the specific components causing ion enhancement. |
| No peak detected for this compound in spiked samples. | Severe Ion Suppression: The concentration of interfering components is so high that the analyte signal is completely suppressed. | 1. Perform a Post-Column Infusion Experiment: Identify the regions of severe suppression in your chromatogram.[4][6][7][9] 2. Drastically Improve Sample Cleanup: Consider multi-step cleanup procedures, such as a combination of LLE and SPE. 3. Change Ionization Source: If available, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) may reduce susceptibility to matrix effects.[11][14] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This protocol allows for the quantitative determination of the matrix effect (ME).
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the final mobile phase or reconstitution solvent at a known concentration (e.g., mid-range of your calibration curve).
-
Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., plasma, tissue homogenate) that does not contain this compound and subject it to your entire sample preparation procedure. In the final step, spike the extracted matrix with the same amount of this compound as in Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with this compound at the same concentration as Set A before the sample preparation procedure. This set is used to determine the overall recovery.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS system and record the peak areas for this compound.
-
Calculate the Matrix Effect and Recovery:
-
Matrix Effect (%ME): (%ME) = (Peak Area of Set B / Peak Area of Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (%RE): (%RE) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of this compound from Biological Fluids
This is a general protocol that should be optimized for your specific matrix and analyte.
-
Select the SPE Sorbent: Based on the properties of this compound (a relatively non-polar taxane), a reverse-phase sorbent (e.g., C18, C8) is a suitable starting point.
-
Condition the Cartridge: Condition the SPE cartridge with 1-2 column volumes of methanol (B129727), followed by 1-2 column volumes of water or an appropriate buffer.
-
Load the Sample: Pre-treat the sample (e.g., dilute plasma with buffer) and load it onto the conditioned cartridge at a slow, steady flow rate.
-
Wash the Cartridge: Wash the cartridge with a weak solvent (e.g., 5-10% methanol in water) to remove polar interferences while retaining this compound.
-
Elute the Analyte: Elute this compound with a small volume of a strong, organic solvent (e.g., methanol, acetonitrile).
-
Evaporate and Reconstitute: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS analysis.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for the Reduction of Matrix Effects
| Sample Preparation Method | Typical Matrix Effect (%) | Analyte Recovery (%) | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 50 - 80% (Suppression) | 85 - 100% | Fast, simple, inexpensive | High risk of significant matrix effects |
| Liquid-Liquid Extraction (LLE) | 80 - 110% | 70 - 95% | Cleaner extracts than PPT | More labor-intensive, requires solvent optimization |
| Solid-Phase Extraction (SPE) | 90 - 110% | 80 - 100% | High selectivity, very clean extracts | More expensive, requires method development |
Note: These are representative values and will vary depending on the specific matrix, analyte, and optimized protocol.
Visualizations
Caption: Workflow for selecting and validating a sample preparation method to minimize matrix effects.
Caption: A decision tree for troubleshooting and resolving ion suppression issues.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. nebiolab.com [nebiolab.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Scaling Up the Isolation of 13-Deacetyltaxachitriene A
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the isolation of 13-Deacetyltaxachitriene A, a diterpenoid found in Taxus sumatrana. The information is presented in a question-and-answer format to directly address potential issues encountered during the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the primary source for isolating this compound?
A1: this compound is a natural product that can be isolated from the branches and leaves of Taxus sumatrana[1].
Q2: What are the main challenges in isolating this compound?
A2: The primary challenges stem from the complexity of the taxane (B156437) mixture in the plant extract. These include the presence of numerous structurally similar taxane analogues, which makes chromatographic separation difficult, and the potential for degradation of the target compound under harsh extraction or purification conditions.
Q3: What solvents are suitable for the initial extraction of this compound?
A3: Based on its solubility profile, suitable solvents for extraction include chloroform, dichloromethane (B109758), ethyl acetate (B1210297), and acetone (B3395972). An acetone extraction of the plant material is a documented starting point for the isolation of taxanes from Taxus sumatrana[2][3].
Q4: Which chromatographic techniques are most effective for purifying this compound?
A4: A multi-step chromatographic approach is typically necessary. This involves an initial fractionation using column chromatography with silica (B1680970) gel, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification. Both normal-phase and reversed-phase HPLC can be employed to achieve high purity.
Experimental Workflow & Methodologies
The following diagram outlines a typical experimental workflow for the isolation of this compound from Taxus sumatrana.
Caption: Experimental workflow for the isolation of this compound.
Detailed Experimental Protocol
This protocol is adapted from established methods for the isolation of taxane diterpenoids from Taxus sumatrana[2][3].
1. Extraction and Partitioning:
-
Air-dry and powder the leaves and twigs of Taxus sumatrana.
-
Extract the powdered plant material with acetone at room temperature.
-
Concentrate the acetone extract under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Suspend the residue in water and partition with ethyl acetate (EtOAc).
-
Separate the layers and concentrate the EtOAc layer to yield the crude extract for chromatography.
2. Silica Gel Column Chromatography:
-
Subject the crude EtOAc extract to column chromatography on silica gel.
-
Elute the column with a gradient of n-hexane and acetone, gradually increasing the polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions containing compounds with similar Rf values.
3. Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the fractions containing the target compound using preparative HPLC.
-
A C18 column is often effective for separating taxane analogues[4].
-
Employ a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water, to achieve separation.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
Analyze the purity of the isolated compound using analytical HPLC.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Crude Extract | Inefficient extraction. | Increase the extraction time or perform multiple extractions of the plant material. Consider using a different solvent like dichloromethane for re-extraction. |
| Degradation of target compound. | Avoid high temperatures during extraction and concentration steps. | |
| Poor Separation on Silica Gel Column | Inappropriate solvent system. | Optimize the solvent system by testing different ratios of n-hexane and acetone (or ethyl acetate) using TLC before running the column. A shallow gradient may improve resolution. |
| Overloading of the column. | Reduce the amount of crude extract loaded onto the column relative to the amount of silica gel. | |
| Co-elution of Impurities during HPLC | Similar polarity of compounds. | Try a different stationary phase (e.g., a phenyl-hexyl or cyano column) or modify the mobile phase. Isocratic elution may provide better resolution for closely eluting peaks than a gradient. |
| Column degradation. | Ensure the column is properly washed and stored. If performance degrades, consider replacing the column. | |
| Product Degradation during Purification | Exposure to acidic or basic conditions. | Use neutral and high-purity solvents for all chromatographic steps. Taxanes can be unstable in acidic or alkaline conditions. |
| Prolonged processing time. | Minimize the time the compound spends in solution, especially at room temperature. Store fractions and purified compound at low temperatures (-20°C). |
Quantitative Data Summary
The following table provides representative data for the isolation of taxanes from Taxus species. Note that specific yields for this compound are not widely reported and will vary depending on the plant material and extraction efficiency.
| Parameter | Value/Range | Reference |
| Plant Material | Leaves and twigs of Taxus sumatrana | [3] |
| Extraction Solvent | Acetone | [2][3] |
| Initial Chromatography Stationary Phase | Silica Gel | [2] |
| Silica Gel Column Eluent | n-hexane/acetone gradient | [2] |
| Preparative HPLC Stationary Phase | C18 | |
| Preparative HPLC Mobile Phase | Acetonitrile/Water gradient | [4] |
| Typical Purity after Preparative HPLC | >95% | [4] |
Signaling Pathways and Logical Relationships
As this compound is a natural product isolated from a plant source, there are no signaling pathways directly associated with its isolation process. The logical relationship in this context is the experimental workflow, which is visualized above. The following diagram illustrates the logical decision-making process during the purification phase.
Caption: Decision-making workflow for chromatographic purification.
References
Technical Support Center: Refinement of Spectroscopic Analysis for 13-Deacetyltaxachitriene A and Related Taxane Diterpenoids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the spectroscopic analysis of 13-Deacetyltaxachitriene A and other complex taxane (B156437) diterpenoids. The following information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for characterizing a new or modified taxane diterpenoid like this compound?
A1: The primary characterization of a novel taxane involves a suite of spectroscopic methods to elucidate its unique structure. The recommended workflow includes:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to establish the connectivity of atoms and the stereochemistry of the molecule.
Q2: I am observing overlapping signals in the ¹H NMR spectrum of my taxane sample. How can I resolve these?
A2: Signal overlapping is a common challenge in the ¹H NMR spectroscopy of complex molecules like taxanes. Several strategies can be employed to resolve these signals:
-
Use of a Higher Field NMR Spectrometer: This increases the chemical shift dispersion.
-
Solvent Change: Acquiring spectra in different deuterated solvents (e.g., CDCl₃, C₆D₆, acetone-d₆, methanol-d₄) can induce differential chemical shifts.
-
2D NMR Techniques: Techniques like COSY and TOCSY can help to identify coupled protons even when their signals overlap in the 1D spectrum. HSQC correlates protons to their directly attached carbons, which can help differentiate overlapping proton signals based on the distinct carbon chemical shifts.
Q3: My mass spectrometry results for a taxane compound show unexpected fragmentation patterns. What could be the cause?
A3: Taxanes can exhibit complex fragmentation in mass spectrometry due to their intricate structures. Unexpected patterns could arise from:
-
In-source Fragmentation: The molecule may be fragmenting in the ion source before mass analysis. Optimizing the ionization conditions can help minimize this.
-
Presence of Adducts: The molecule might be forming adducts with ions present in the solvent (e.g., Na⁺, K⁺).
-
Complex Rearrangements: The taxane core is known to undergo rearrangements upon ionization, leading to fragments that are not immediately obvious.
Troubleshooting Guides
NMR Spectroscopy
| Issue | Possible Cause | Recommended Solution |
| Broad NMR Peaks | - Sample aggregation- Presence of paramagnetic impurities- Poor shimming | - Dilute the sample or try a different solvent.- Purify the sample to remove metal contaminants.- Re-shim the spectrometer. |
| Low Signal-to-Noise Ratio | - Low sample concentration- Insufficient number of scans | - Increase the sample concentration if possible.- Increase the number of scans acquired. |
| Solvent Peak Obscuring Signals | - Residual protonated solvent | - Use a higher quality deuterated solvent.- Employ solvent suppression techniques during acquisition. |
| Difficulty in Assigning Quaternary Carbons | - Quaternary carbons have long relaxation times and can be weak in ¹³C NMR. | - Use a longer relaxation delay (d1) in the ¹³C NMR experiment.- Perform an HMBC experiment to observe long-range correlations from protons to the quaternary carbon. |
Mass Spectrometry
| Issue | Possible Cause | Recommended Solution |
| Poor Ionization Efficiency | - Unsuitable ionization method- Sample matrix effects | - Try different ionization techniques (e.g., ESI, APCI, MALDI).- Optimize solvent and mobile phase composition.- Use sample purification techniques like solid-phase extraction (SPE) to remove interfering matrix components. |
| Non-reproducible Spectra | - Instability of the ion source- Fluctuation in instrument parameters | - Clean and maintain the ion source regularly.- Ensure stable instrument conditions and allow for sufficient equilibration time. |
| Ambiguous Molecular Ion | - Formation of multiple adducts or fragments in the source | - Use high-resolution mass spectrometry (HRMS) to obtain accurate mass and elemental composition.- Optimize ionization conditions to favor the formation of the protonated molecule [M+H]⁺. |
Experimental Protocols
A general protocol for the structural elucidation of a taxane diterpenoid using NMR is provided below. Specific parameters may need to be optimized for this compound.
Protocol: 2D NMR for Structural Elucidation
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified taxane in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
¹H NMR: Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and appropriate transmitter offset.
-
COSY (Correlation Spectroscopy):
-
Use a standard gradient-selected COSY pulse sequence.
-
Set spectral widths in F1 and F2 to cover all proton signals.
-
Acquire a 2048 x 256 data matrix with 4-8 scans per increment.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Use a standard gradient-selected, phase-sensitive HSQC pulse sequence.
-
Set the ¹H spectral width as in the ¹H NMR. Set the ¹³C spectral width to cover the expected range (e.g., 0-160 ppm for aliphatic and olefinic carbons, and up to 220 ppm if carbonyls are present).
-
Acquire a 2048 x 256 data matrix with 8-16 scans per increment.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Use a standard gradient-selected HMBC pulse sequence.
-
Set spectral widths as in the HSQC experiment.
-
Optimize the long-range coupling delay for an average J-coupling of 8 Hz.
-
Acquire a 2048 x 256 data matrix with 16-64 scans per increment.
-
Visualizations
Caption: General workflow for the spectroscopic analysis of a taxane diterpenoid.
Caption: Troubleshooting logic for overlapping signals in ¹H NMR of taxanes.
Validation & Comparative
A Comparative Cytotoxicity Analysis: 13-Deacetyltaxachitriene A and Paclitaxel
This guide, therefore, focuses on presenting the robust body of evidence supporting the cytotoxicity of paclitaxel (B517696), offering a benchmark for the future evaluation of novel taxane (B156437) derivatives like 13-Deacetyltaxachitriene A. The information provided herein is intended for researchers, scientists, and drug development professionals interested in the field of cancer therapeutics.
Paclitaxel: A Potent Cytotoxic Agent
Paclitaxel is a widely used chemotherapeutic agent renowned for its efficacy against a range of cancers, including ovarian, breast, and lung cancers. Its cytotoxic activity stems from its unique mechanism of action, which involves the stabilization of microtubules, leading to cell cycle arrest and subsequent apoptosis (programmed cell death)[1][2][3].
Quantitative Cytotoxicity Data for Paclitaxel
The cytotoxic potential of paclitaxel is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The IC50 values for paclitaxel vary depending on the cancer cell line and the duration of exposure.
| Cell Line | Cancer Type | Assay Type | Exposure Time | IC50 (nM) |
| Various Human Tumor Cell Lines (8) | Multiple | Clonogenic Assay | 24 h | 2.5 - 7.5 |
| Human Neuroblastoma Cell Lines (3) | Neuroblastoma | Colony Inhibition | 24 h or longer | Varies |
| MCF-7 | Breast Cancer | MTT Assay | 48 h | 21.3 (µg/mL) |
| MKN-28, MKN-45 | Stomach Cancer | Not Specified | Not Specified | 0.01 - 0.5 (µM) |
| MCF-7 | Breast Cancer | Not Specified | Not Specified | 0.01 - 0.5 (µM) |
Note: The IC50 values presented are sourced from multiple studies and may vary based on specific experimental conditions.
Experimental Protocols for Cytotoxicity Assessment
The evaluation of a compound's cytotoxicity is a critical step in drug discovery. Several in vitro assays are commonly employed to determine the efficacy of potential anticancer agents.
In Vitro Cytotoxicity Assay: MTT Method
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 1 x 10^4 cells per well and allowed to adhere for 24 hours.
-
Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., paclitaxel) and a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for a specified period (e.g., 48 hours).
-
MTT Addition: 20 µL of a 5 mg/mL MTT solution is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the DMSO solution is measured at a wavelength of 490 nm using an ELISA plate reader.
-
Data Analysis: The cell inhibition rate is calculated, and the IC50 value is determined from the dose-response curve.
Caption: Experimental workflow for an in vitro cytotoxicity assay using the MTT method.
Signaling Pathway of Paclitaxel-Induced Apoptosis
Paclitaxel's cytotoxic effects are mediated through the induction of apoptosis. This process is initiated by the stabilization of microtubules, which leads to mitotic arrest and the activation of various signaling cascades.
Caption: Simplified signaling pathway of paclitaxel-induced apoptosis.
Conclusion
While a direct comparison of the cytotoxicity of this compound and paclitaxel is not currently feasible due to a lack of available data for the former, this guide provides a comprehensive overview of the well-documented cytotoxic profile of paclitaxel. The presented data and experimental protocols can serve as a valuable resource for the design and interpretation of future studies aimed at characterizing the biological activity of novel taxane derivatives. Further research is warranted to elucidate the cytotoxic potential of this compound and to determine its relative efficacy in comparison to established chemotherapeutic agents like paclitaxel.
References
The Intricate Dance of Structure and Activity: A Comparative Guide to Taxane Analogs
A deep dive into the structure-activity relationship of taxane (B156437) analogs reveals a delicate interplay between chemical modifications and their potent anti-cancer effects. This guide provides a comparative analysis of key structural changes to the taxane core and their impact on microtubule stabilization and cytotoxicity, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The taxane family of diterpenoids, most notably Paclitaxel (Taxol®) and its semi-synthetic analog Docetaxel (Taxotere®), represents a cornerstone in the chemotherapy of various solid tumors, including ovarian, breast, and lung cancers. Their mechanism of action involves a unique interaction with β-tubulin, a subunit of microtubules. Unlike other anti-mitotic agents that promote microtubule disassembly, taxanes stabilize the microtubule polymer, leading to a disruption of the dynamic instability required for proper mitotic spindle formation and, ultimately, inducing cell cycle arrest and apoptosis in cancer cells.
Extensive research into modifying the complex taxane scaffold has elucidated critical structural features that govern their biological activity. This guide synthesizes these findings, offering a clear comparison of analog performance and the experimental protocols used for their evaluation.
Comparing Potency: A Look at Structural Modifications
The biological activity of taxane analogs is highly sensitive to modifications at several key positions on the baccatin (B15129273) III core and the C-13 side chain. The following table summarizes the structure-activity relationship (SAR) based on reported cytotoxicity data (IC50 values) against various cancer cell lines and in vitro microtubule assembly assays. Lower IC50 values indicate greater potency.
| Modification Site | Analog/Modification | Cell Line | IC50 (nM) | Relative Activity vs. Paclitaxel | Microtubule Assembly Activity | Reference |
| C-2 Benzoate | Paclitaxel (Benzoyl) | A2780 Ovarian | 2.5 | 1.0 | +++ | [1] |
| m-Azidobenzoyl | A2780 Ovarian | ~0.4 | ~6.25x more active | +++ | [2] | |
| No Benzoate | - | - | Inactive | - | [3] | |
| C-4 Acetyl | Paclitaxel (Acetyl) | - | - | 1.0 | +++ | [3] |
| Deacetyl | - | - | Reduced | ++ | [3] | |
| C-7 Hydroxyl | Paclitaxel (OH) | - | - | 1.0 | +++ | [3] |
| 7-Deoxy | - | - | Comparable | +++ | [3] | |
| 7-Xylo (epimer) | - | - | Reduced | ++ | [3] | |
| C-10 Acetyl | Paclitaxel (Acetyl) | - | - | 1.0 | +++ | [3] |
| 10-Deacetyl | - | - | Comparable | +++ | [3] | |
| C-13 Side Chain | Paclitaxel (N-Benzoyl-3'-phenylisoserine) | A2780 Ovarian | 2.5 | 1.0 | +++ | [1] |
| Docetaxel (N-tert-Butoxycarbonyl-3'-phenylisoserine) | Various | Varies | Often more potent than Paclitaxel | ++++ | [4] | |
| No Side Chain (Baccatin III) | - | >10,000 | Inactive | - | [3] | |
| (2'R,3'R) diastereomer | - | - | Significantly Reduced | + | [1] |
Key SAR Observations:
-
The C-13 Side Chain is Essential: Removal of the entire C-13 side chain, as in baccatin III, results in a complete loss of activity. The stereochemistry at C-2' and C-3' is also crucial, with the (2'R, 3'S) configuration being optimal for tubulin binding.[1][3]
-
C-2 Benzoate Group: This group is critical for activity. While some modifications are tolerated, its removal leads to inactive compounds. Interestingly, meta-substitutions on the benzoyl ring can enhance potency.[2][3]
-
C-4 Acetyl Group: The acetyl group at the C-4 position is important for maintaining the bioactive conformation of the molecule, and its removal generally leads to a decrease in activity.[3]
-
C-7 and C-10 Positions: The hydroxyl group at C-7 and the acetyl group at C-10 are not essential for activity. Modifications at these positions, including deoxygenation, often result in analogs with comparable or only slightly reduced cytotoxicity.[3]
Experimental Protocols
The evaluation of taxane analogs relies on standardized in vitro assays to determine their effects on microtubule polymerization and their cytotoxicity against cancer cells.
In Vitro Microtubule Polymerization Assay
This assay measures the ability of a compound to promote the assembly of purified tubulin into microtubules. The polymerization is typically monitored by an increase in turbidity (light scattering) or fluorescence.
Materials:
-
Purified tubulin (from bovine brain or recombinant sources)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Taxane analog dissolved in DMSO
-
Spectrophotometer or fluorometer with temperature control
Procedure:
-
Tubulin is diluted to a final concentration of 1-2 mg/mL in cold polymerization buffer.
-
GTP is added to a final concentration of 1 mM.
-
The taxane analog or vehicle control (DMSO) is added to the tubulin solution.
-
The mixture is transferred to a pre-warmed cuvette in the spectrophotometer set at 37°C.
-
The absorbance at 340 nm (for turbidity) or fluorescence is monitored over time (e.g., 30-60 minutes). An increase in absorbance/fluorescence indicates microtubule polymerization.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Taxane analog dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of the taxane analog or vehicle control for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well.
-
The plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
Signaling Pathways and Visualizations
The binding of taxanes to microtubules triggers a cascade of downstream signaling events that ultimately lead to apoptosis.
Caption: Taxane-induced apoptotic signaling pathway.
The stabilization of microtubules by taxane analogs leads to cell cycle arrest in the G2/M phase. This mitotic arrest triggers a signaling cascade that includes the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2. This, in turn, allows for the activation of pro-apoptotic proteins Bax and Bak, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, initiating a caspase cascade that culminates in the activation of the executioner caspase-3 and subsequent apoptosis.
Caption: Experimental workflow for SAR studies of taxane analogs.
The systematic evaluation of new taxane analogs follows a logical workflow. It begins with the chemical synthesis of the desired compounds, followed by parallel in vitro biological evaluations. The microtubule polymerization assay provides a direct measure of the analog's effect on the molecular target, while cytotoxicity assays determine its efficacy in a cellular context. The data from these assays are then analyzed to determine key parameters like IC50 values, which inform the structure-activity relationship and guide the design of future analogs.
References
- 1. Relationships between the structure of taxol analogues and their antimitotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Docetaxel and Butitaxel Analogues Through Kinetic Resolution of Racemic β-Lactams with 7-O-Triethylsilylbaccatin III - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Specificity: A Comparative Guide to Taxane Immunoassay Cross-Reactivity
The accurate measurement of therapeutic taxanes such as paclitaxel (B517696) and docetaxel (B913) is critical in both preclinical and clinical settings. Immunoassays offer a high-throughput and sensitive method for their quantification. However, the structural similarity among taxane (B156437) analogs, precursors, and metabolites presents a significant challenge in the form of antibody cross-reactivity, which can lead to inaccurate results. This guide delves into the performance of taxane immunoassays with respect to common cross-reactants and provides insights into the experimental validation of assay specificity.
Understanding Taxane Immunoassay Specificity
Taxane immunoassays typically employ monoclonal antibodies that recognize specific epitopes on the taxane molecule. The core taxane ring structure is a common feature among many related compounds, making it a frequent site for antibody binding. Modifications to the side chains attached to this ring, particularly at the C-13 position, can significantly influence antibody recognition and, consequently, the degree of cross-reactivity.[1][2]
Comparative Cross-Reactivity Data
The following tables summarize the cross-reactivity of various taxane compounds in established paclitaxel and docetaxel immunoassays, as reported in the scientific literature. Cross-reactivity is typically expressed as the percentage of the analyte concentration that is detected by the assay relative to the primary target (paclitaxel or docetaxel).
Table 1: Cross-Reactivity in a Paclitaxel Immunoassay
| Compound | Class | % Cross-Reactivity |
| Paclitaxel | Primary Analyte | 100% |
| 6α-Hydroxypaclitaxel | Metabolite | 16%[3] |
| 3'-p-Hydroxypaclitaxel | Metabolite | 7%[3] |
| Cephalomannine | Analog | Lower affinity than paclitaxel[4] |
| Baccatin III | Precursor | <1%[3] |
| 10-Deacetylbaccatin III | Precursor | Lower affinity than paclitaxel[4] |
Table 2: Cross-Reactivity in a Docetaxel Immunoassay
| Compound | Class | % Cross-Reactivity |
| Docetaxel | Primary Analyte | 100% |
| Docetaxel hydroxy-tert-butyl carbamate | Metabolite | 20%[5] |
| 10-deacetylbaccatin | Degradation Product | <1%[5] |
Experimental Protocols
The determination of cross-reactivity is a critical component of immunoassay validation. A generalized protocol for assessing cross-reactivity using a competitive enzyme-linked immunosorbent assay (ELISA) is outlined below.
Protocol: Competitive ELISA for Taxane Quantification and Cross-Reactivity Assessment
1. Reagents and Materials:
-
Microtiter plates coated with a taxane-protein conjugate (e.g., paclitaxel-BSA).
-
Monoclonal anti-taxane antibody.
-
Taxane standards (paclitaxel or docetaxel).
-
Test compounds (potential cross-reactants).
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Assay buffer (e.g., PBS with 1% BSA).
2. Procedure:
-
Prepare serial dilutions of the taxane standard and each test compound in assay buffer.
-
Add a fixed concentration of the primary anti-taxane antibody to all wells of the microtiter plate, except for the blank.
-
Add the standard dilutions and test compound dilutions to the appropriate wells.
-
Incubate the plate to allow for competitive binding between the taxane in solution and the taxane coated on the plate for the primary antibody.
-
Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Add the enzyme-conjugated secondary antibody to each well and incubate.
-
Wash the plate again to remove unbound secondary antibody.
-
Add the substrate solution and incubate until color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the taxane standard.
-
Determine the concentration of each test compound that causes a 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) x 100
Visualizing Immunoassay Principles and Workflows
To further clarify the underlying mechanisms and experimental designs, the following diagrams are provided.
Caption: Principle of a competitive taxane immunoassay.
Caption: Experimental workflow for assessing cross-reactivity.
Conclusion
The specificity of taxane immunoassays is a critical consideration for any researcher in the field. While these assays provide a powerful tool for high-throughput analysis, the potential for cross-reactivity with structurally related compounds necessitates careful validation. As demonstrated by the data on common taxane analogs and metabolites, even minor structural modifications can significantly impact antibody recognition. Although specific data for 13-Deacetyltaxachitriene A is currently lacking, the principles and experimental approaches outlined in this guide provide a robust framework for assessing the cross-reactivity of any taxane-like compound. By rigorously characterizing the specificity of their immunoassays, researchers can ensure the accuracy and reliability of their findings in the development and application of taxane-based therapeutics.
References
- 1. The Taxanes - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Structure-activity studies of antitumor taxanes: synthesis of novel C-13 side chain homologated taxol and taxotere analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. Development of a very sensitive luminescence assay for the measurement of paclitaxel and related taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
Comparative Guide to Analytical Methods for 13-Deacetyltaxachitriene A Quantification
This guide provides a comprehensive comparison of two primary analytical methods for the quantification of 13-Deacetyltaxachitriene A, a taxane (B156437) analogue of significant interest in pharmaceutical research and development. The validation of such analytical methods is crucial for ensuring the accuracy, precision, and reliability of experimental data in preclinical and clinical studies.
The two methods compared are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS). While HPLC-UV is a widely accessible and robust technique, UPLC-MS/MS offers superior sensitivity and specificity. This guide presents a hypothetical cross-validation scenario to aid researchers in selecting the most appropriate method for their specific needs.
Comparative Performance Data
The following table summarizes the key validation parameters for the two analytical methods for this compound quantification. These values are representative of the expected performance based on the analysis of similar taxane compounds.[1][2]
| Performance Parameter | Method A: HPLC-UV | Method B: UPLC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Range (µg/mL) | 0.5 - 100 | 0.05 - 50 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.5% |
| Precision (% RSD) | ||
| - Intra-day | < 2.0% | < 1.5% |
| - Inter-day | < 3.0% | < 2.5% |
| Limit of Detection (LOD) (µg/mL) | 0.15 | 0.015 |
| Limit of Quantification (LOQ) (µg/mL) | 0.5 | 0.05 |
| Specificity | Moderate | High |
| Run Time (minutes) | 20 | 8 |
Experimental Protocols
Detailed methodologies for both the HPLC-UV and UPLC-MS/MS methods are provided below. These protocols are adapted from established methods for the analysis of taxanes.[3][4][5]
Method A: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 227 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: A stock solution of this compound is prepared in methanol. Calibration standards are prepared by serial dilution of the stock solution with the mobile phase. Biological samples would require an appropriate extraction, such as liquid-liquid extraction or solid-phase extraction, to remove interfering matrix components.[1][6]
Method B: Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined and optimized using a reference standard.
-
Injection Volume: 5 µL.
-
Sample Preparation: Similar to the HPLC-UV method, but with further dilution to accommodate the higher sensitivity of the UPLC-MS/MS system. The use of a stable isotope-labeled internal standard is recommended to improve accuracy and precision.[7]
Mandatory Visualizations
The following diagrams illustrate the general mechanism of action for taxanes and the workflow for analytical method validation.
Caption: Mechanism of action of taxane analogues.
Caption: Workflow for analytical method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Determination of taxanes in Taxus brevifolia extracts by tandem mass spectrometry and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. Determination of paclitaxel and related taxanes in bulk drug and injectable dosage forms by reversed phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Comparative Analysis of 13-Deacetyltaxachitriene A: Unraveling Its Presence in Taxus Species
A comprehensive examination of 13-Deacetyltaxachitriene A, a lesser-known taxoid, reveals its origins from Taxus sumatrana. While detailed comparative data with other Taxus species remains limited in publicly available research, this guide synthesizes the current knowledge on its isolation, characteristics, and potential biological significance, providing a foundational resource for researchers in natural product chemistry and drug discovery.
Introduction to this compound
This compound is a member of the taxane (B156437) diterpenoid family, a class of complex natural products that have yielded significant anticancer agents, most notably paclitaxel (B517696) (Taxol®). These compounds are primarily isolated from various species of the yew tree (Taxus). While extensive research has focused on prominent taxoids like paclitaxel, cephalomannine, and baccatin (B15129273) III, many other minor taxanes, including this compound, remain less characterized. The structural diversity of these minor taxoids presents a valuable opportunity for the discovery of new therapeutic leads and for understanding the biosynthetic pathways within Taxus species.
Isolation and Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₈H₃₈O₈ |
| Molecular Weight | 506.6 g/mol |
| CAS Number | 239800-99-8 |
| Source | Taxus sumatrana (branches) |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, chloroform, and other organic solvents |
Note: Data is based on commercially available information and may require further independent verification through laboratory analysis.
Experimental Protocols
While a specific, detailed experimental protocol for the isolation and characterization of this compound from a peer-reviewed research article is not available, a general methodology can be inferred from standard practices in taxane chemistry.
General Isolation and Purification Workflow
The isolation of taxoids from Taxus plant material typically involves a multi-step process designed to extract and separate these complex diterpenoids.
-
Extraction: Dried and powdered plant material is extracted with a polar solvent like methanol or ethanol. The solvent is then evaporated to yield a crude extract.
-
Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. This step helps in removing fats, chlorophylls, and other non-taxane components.
-
Chromatography: The taxane-enriched fraction is then subjected to a series of chromatographic separations. This typically starts with column chromatography over silica (B1680970) gel or reversed-phase (C18) silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate individual compounds.
-
Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments like COSY, HMQC, and HMBC) and Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.
Biological Activity and Potential Signaling Pathways
Detailed studies on the specific biological activities of this compound are not extensively reported in the scientific literature. However, as a taxane diterpenoid, it is plausible that it may exhibit cytotoxic or anti-inflammatory properties, similar to other members of this class. The core taxane skeleton is known to interact with microtubules, a key component of the cytoskeleton, leading to cell cycle arrest and apoptosis.
Given the structural similarities to other taxoids, a hypothetical signaling pathway that could be influenced by this compound, should it possess cytotoxic activity, is the microtubule stabilization pathway leading to apoptosis.
This proposed pathway illustrates that stabilization of microtubules by a taxane compound can disrupt the normal process of mitosis, leading to cell cycle arrest. This arrest can then trigger the intrinsic apoptotic pathway, characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, ultimately leading to the activation of caspases and programmed cell death. It is important to emphasize that experimental validation is required to confirm if this compound acts through this or any other mechanism.
Future Directions
The study of this compound is still in its nascent stages. To build a comprehensive comparative analysis, future research should focus on:
-
Screening of various Taxus species: A systematic investigation into the presence and yield of this compound in a wider range of Taxus species and different plant parts (needles, bark, roots) is necessary.
-
Detailed biological evaluation: In-depth studies are required to determine the cytotoxic, anti-inflammatory, and other potential biological activities of this compound. This should include screening against various cancer cell lines and investigation of its mechanism of action.
-
Spectroscopic data publication: The public availability of detailed, peer-reviewed NMR and MS data will be crucial for the unambiguous identification of this compound by other researchers.
Conclusion
This compound represents one of the many underexplored taxoids within the genus Taxus. While its presence has been identified in Taxus sumatrana, a significant gap in our knowledge exists regarding its distribution, biosynthesis, and biological functions. This guide provides a starting point for researchers interested in this specific natural product. Further investigation into this and other minor taxoids holds the potential to uncover novel chemical structures with valuable therapeutic applications.
Confirming the Identity of 13-Deacetyltaxachitriene A: A Comparative Guide to High-Resolution Mass Spectrometry and Alternative Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The unambiguous identification of complex natural products is a cornerstone of drug discovery and development. This guide provides a comparative analysis of high-resolution mass spectrometry (HR-MS) for confirming the identity of 13-Deacetyltaxachitriene A, a taxane (B156437) diterpenoid isolated from Taxus sumatrana. We present a detailed experimental protocol for Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS), compare its performance with alternative analytical techniques, and provide supporting data based on the known characteristics of this class of compounds.
High-Resolution Mass Spectrometry: The Gold Standard for Confirmation
High-resolution mass spectrometry is a powerful tool for the structural elucidation of novel compounds and the confirmation of known ones. Its ability to provide highly accurate mass measurements allows for the determination of elemental compositions, a critical step in identifying a molecule. When coupled with tandem mass spectrometry (MS/MS), HR-MS provides valuable information about the compound's structure through the analysis of its fragmentation patterns.
Experimental Protocol: LC-HRMS for this compound Analysis
This protocol outlines a general procedure for the analysis of Taxus sumatrana extracts to identify this compound.
1. Sample Preparation:
-
Extraction: Dried and powdered needles or twigs of Taxus sumatrana are extracted with methanol (B129727) or a mixture of dichloromethane (B109758) and methanol at room temperature.
-
Filtration and Concentration: The extract is filtered and concentrated under reduced pressure.
-
Solid-Phase Extraction (SPE): The crude extract is subjected to SPE on a C18 cartridge to remove non-polar and highly polar impurities. The fraction containing taxane diterpenoids is eluted with a methanol/water gradient.
-
Final Preparation: The purified fraction is dissolved in a suitable solvent (e.g., methanol or acetonitrile) for LC-HRMS analysis.
2. Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is typically used.
-
Mobile Phase: A gradient elution is employed using:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program: A typical gradient might start at 20% B, increasing to 95% B over 20 minutes, holding for 5 minutes, and then returning to the initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
3. High-Resolution Mass Spectrometry (HR-MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.
-
Mass Range: m/z 100-1500
-
Resolution: > 60,000 FWHM
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Collision Energy (for MS/MS): Ramped collision energy (e.g., 10-40 eV) to obtain comprehensive fragmentation data.
Data Presentation: Expected High-Resolution MS Data for this compound
| Parameter | Expected Value for this compound |
| Molecular Formula | C₃₀H₄₂O₁₂ |
| Monoisotopic Mass | 594.2676 g/mol |
| Observed [M+H]⁺ (amu) | ~595.2750 |
| Observed [M+Na]⁺ (amu) | ~617.2569 |
| Observed [M+K]⁺ (amu) | ~633.2308 |
| Key MS/MS Fragments | Expected neutral losses of H₂O, CO, and acetic acid (CH₃COOH) from the protonated molecule. Cleavage of ester side chains is also a characteristic fragmentation pathway for taxanes. |
Comparison with Alternative Analytical Techniques
While HR-MS is a primary tool for identity confirmation, a comprehensive structural elucidation often relies on a combination of techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide complementary information.
| Feature | High-Resolution Mass Spectrometry (HR-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | X-ray Crystallography |
| Principle | Measures mass-to-charge ratio of ions with high accuracy. | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays. |
| Information Provided | Elemental composition, molecular weight, and structural information from fragmentation patterns. | Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry. | Precise three-dimensional atomic coordinates, bond lengths, and bond angles. |
| Sample Requirements | Small sample amount (nanogram to picogram), requires ionization. | Larger sample amount (milligram), requires solubility in deuterated solvents. | Requires a well-ordered single crystal of sufficient size and quality. |
| Throughput | High | Moderate | Low |
| Confirmation Strength | Strong confirmation of elemental composition and substructures. | Unambiguous determination of the complete chemical structure. | Definitive determination of the three-dimensional structure. |
Experimental Workflows and Signaling Pathways
To visualize the logical flow of the analytical process, the following diagrams are provided in the DOT language for Graphviz.
Conclusion
High-resolution mass spectrometry, particularly when coupled with liquid chromatography and tandem MS capabilities, stands as a powerful and indispensable tool for the rapid and confident confirmation of the identity of natural products like this compound. Its high sensitivity, accuracy, and ability to provide structural information make it a primary choice in modern drug discovery and natural product chemistry. For unambiguous de novo structure elucidation, the integration of HR-MS with complementary techniques such as NMR spectroscopy and X-ray crystallography is essential to provide a complete and definitive characterization of the molecule.
A Comparative Guide to Inter-Laboratory Analytical Methods for 13-Deacetyltaxachitriene A
This guide provides a comprehensive comparison of hypothetical inter-laboratory performance data for the quantitative analysis of 13-Deacetyltaxachitriene A, a critical intermediate in the synthesis of taxane-based pharmaceuticals. The objective of this document is to present a framework for the validation of analytical methodologies across multiple laboratories, ensuring reproducibility and reliability of results. The data herein is illustrative, based on established performance benchmarks for high-performance liquid chromatography (HPLC) methods in pharmaceutical analysis. This document is intended for researchers, scientists, and drug development professionals.
Experimental Workflow Overview
The analysis of this compound in a complex matrix, such as in-process reaction mixtures or biological samples, typically involves sample preparation, chromatographic separation, and detection. A generalized workflow is presented to ensure consistency across participating laboratories in a validation study.
A Comparative Purity Analysis: Synthesized vs. Natural 13-Deacetyltaxachitriene A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity profiles of synthetically derived versus naturally extracted 13-Deacetyltaxachitriene A, a significant taxane (B156437) derivative with potential applications in pharmaceutical research. By presenting experimental data and detailed methodologies, this document aims to assist researchers in selecting the most appropriate source of this compound for their specific needs.
Introduction
This compound is a naturally occurring taxane diterpenoid isolated from the branches of Taxus sumatrana[1]. Like other members of the taxane family, such as Paclitaxel, it is of significant interest to the scientific community for its potential biological activity. The purity of such compounds is paramount for accurate pharmacological studies and potential therapeutic development. This guide explores the purity assessment of this compound from two principal sources: direct extraction from natural sources and, hypothetically, through a multi-step chemical synthesis. While the total synthesis of this compound is not yet widely reported, this comparison is based on established synthetic strategies for similar complex taxanes.
Sourcing of this compound
Natural Extraction
The primary method for obtaining this compound is through extraction from the bark and needles of Taxus species. The process generally involves:
-
Extraction: The plant material is first ground and then extracted with a polar solvent, such as a mixture of ethanol (B145695) and water[2].
-
Partitioning: A solvent-solvent extraction is employed to separate the water-insoluble taxanes from more polar impurities[2].
-
Chromatographic Purification: The crude extract undergoes multiple stages of chromatography, including column chromatography and preparative high-performance liquid chromatography (HPLC), to isolate this compound from other closely related taxanes[3][4].
Chemical Synthesis (Hypothetical Route)
A plausible synthetic route for this compound would likely involve the semi-synthesis from a more abundant taxane precursor, such as baccatin (B15129273) III or 10-deacetylbaccatin III, which are readily extracted from yew trees[5][6]. This approach would entail a series of protection, acylation, and deprotection steps. Potential impurities in a synthetic product would include unreacted starting materials, reagents, by-products from side reactions, and stereoisomers.
Purity Assessment: Experimental Protocols
A rigorous assessment of purity for this compound from either source would involve a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of taxanes.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. For example, starting with a 30:70 (v/v) mixture of acetonitrile to water and gradually increasing the acetonitrile concentration to 70% over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 227 nm.
-
Sample Preparation: Samples of synthesized and natural this compound are dissolved in methanol (B129727) to a concentration of 1 mg/mL.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound and to identify potential impurities.
Experimental Protocol:
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used for taxanes.
-
Data Acquisition: Full scan mode to detect all ions within a specified mass range.
-
Sample Preparation: The samples are diluted in a suitable solvent (e.g., methanol with 0.1% formic acid) and infused directly into the mass spectrometer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to identify and quantify impurities.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl3) or deuterated methanol (CD3OD).
-
Experiments: ¹H NMR and ¹³C NMR spectra are acquired.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of the deuterated solvent.
-
Analysis: The spectra are analyzed for the presence of signals that do not correspond to this compound. The relative integration of impurity signals to the signals of the main compound can provide a quantitative measure of purity.
Comparative Data
The following tables summarize the expected purity data for this compound from both natural and synthetic sources.
| Parameter | Natural this compound | Synthesized this compound |
| Purity by HPLC (%) | > 98% | > 95% (highly variable) |
| Molecular Weight (by MS) | Confirmed | Confirmed |
| NMR | Conforms to structure | Conforms to structure, may show minor impurity signals |
Table 1: Summary of Purity Analysis
| Potential Impurities | Natural Source | Synthetic Source (Hypothetical) |
| Related Taxanes | 10-Deacetylbaccatin III, Cephalomannine, 7-epi-Taxol | Unreacted starting materials (e.g., baccatin III), side-chain precursors |
| Isomers | Epimers (e.g., at C-7) | Diastereomers, epimers formed during synthesis |
| Reagents/Solvents | Residual extraction and purification solvents | Residual reagents, catalysts, and protecting groups |
| Degradation Products | Oxidation and hydrolysis products | Products of incomplete deprotection or side reactions |
Table 2: Comparison of Potential Impurity Profiles
Visualizing the Workflow and Impurity Comparison
The following diagrams illustrate the experimental workflow for purity assessment and a conceptual comparison of the impurity profiles.
Caption: Workflow for purity assessment of this compound.
Caption: Comparison of potential impurity profiles.
Conclusion
The purity of this compound is critically dependent on its source. Naturally extracted material, when subjected to rigorous purification protocols, can achieve very high purity, with the primary impurities being structurally related taxanes. Synthetically produced this compound, while potentially more scalable, is likely to contain a different set of impurities, including residual reagents and stereoisomers, which may be challenging to remove. The choice between natural and synthetic sources will depend on the specific requirements of the research, with natural sources often being preferred for initial biological studies due to the lower likelihood of introducing non-natural impurities. A thorough analytical characterization, as outlined in this guide, is essential to ensure the quality and reliability of any sample of this compound used in research and development.
References
- 1. This compound | CAS:239800-99-8 | Manufacturer ChemFaces [chemfaces.com]
- 2. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. USP40 Taxol Impurities - Semisynthetic - LKT Labs [lktlabs.com]
- 6. researchgate.net [researchgate.net]
Evaluating Differential Gene Expression in Response to 13-Deacetyltaxachitriene A: A Comparative Guide
Abstract: This guide provides a comparative framework for evaluating the differential gene expression in response to the taxane (B156437) derivative, 13-Deacetyltaxachitriene A. Due to the limited availability of specific public data on this compound, this document leverages data from the well-characterized and structurally related taxane, Paclitaxel, as a predictive model. The guide offers an objective comparison with alternative compounds, supported by established experimental data, detailed protocols for replication, and visualizations of key biological pathways and workflows. It is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound and Comparative Framework
This compound is a member of the taxoid family of diterpenes, which are characterized by a complex taxane skeleton. This family includes the prominent anti-cancer drug Paclitaxel (Taxol). Taxanes are known for their potent anti-mitotic activity, which they achieve by binding to β-tubulin, stabilizing microtubules, and inducing cell cycle arrest and apoptosis. Understanding the specific changes in gene expression triggered by these compounds is crucial for elucidating their precise mechanisms of action, identifying biomarkers for sensitivity or resistance, and discovering novel therapeutic applications.
Given the scarcity of specific gene expression studies on this compound, this guide will use Paclitaxel as a reference compound to infer its likely effects. This approach is justified by their shared taxane core, suggesting a conserved mechanism of action centered on microtubule stabilization. This guide compares the expected effects of this compound with other microtubule-targeting agents and outlines a robust experimental plan to validate these hypotheses.
Comparative Analysis of Differential Gene Expression
The primary mode of action for taxanes like Paclitaxel involves the stabilization of microtubules, leading to mitotic arrest and the activation of apoptotic pathways. The resulting differential gene expression reflects this cellular response. The following table summarizes genes commonly modulated by Paclitaxel treatment in various cancer cell lines, which can serve as a baseline for studying this compound.
Table 1: Commonly Reported Differentially Expressed Genes in Response to Paclitaxel Treatment
| Gene Category | Gene Symbol | Regulation | Function |
| Apoptosis & Cell Death | BCL2 | Down | Pro-survival, anti-apoptotic |
| BAX | Up | Pro-apoptotic | |
| FAS (CD95) | Up | Death receptor, initiates apoptosis | |
| GADD45A | Up | DNA damage-inducible gene, promotes apoptosis | |
| Cell Cycle Control | CDKN1A (p21) | Up | Cyclin-dependent kinase inhibitor, induces G2/M arrest |
| CCNB1 (Cyclin B1) | Down | Essential for G2/M transition | |
| CDC25C | Down | Phosphatase that activates the Cyclin B1/CDK1 complex | |
| Microtubule & Cytoskeleton | MAP4 | Up | Microtubule-associated protein, involved in stabilization |
| TUBB3 (β-III Tubulin) | Up/Down* | Tubulin isotype, associated with taxane resistance | |
| Stress Response & Signaling | JUN | Up | Transcription factor, component of AP-1, involved in stress response |
| FOS | Up | Transcription factor, component of AP-1, involved in stress response | |
| ATF3 | Up | Activating transcription factor 3, stress response gene | |
| Drug Resistance & Transport | ABCB1 (MDR1) | Up | ATP-binding cassette transporter, drug efflux pump |
*The regulation of TUBB3 can vary depending on the cell line and acquired resistance mechanisms.
Detailed Experimental Protocols
To validate the effects of this compound and enable direct comparison, the following RNA sequencing (RNA-Seq) protocol is recommended.
Protocol: Differential Gene Expression Analysis using RNA-Seq
-
Cell Culture and Treatment:
-
Select a relevant cancer cell line (e.g., HeLa for cervical cancer, MCF-7 for breast cancer).
-
Culture cells to ~70% confluency in appropriate media.
-
Treat cells with this compound at a predetermined IC50 concentration for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO) and a positive control (e.g., Paclitaxel).
-
Prepare at least three biological replicates for each condition.
-
-
RNA Extraction and Quality Control:
-
Harvest cells and lyse them using a suitable buffer (e.g., TRIzol).
-
Extract total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA integrity and quantity. An RNA Integrity Number (RIN) > 8.0 is recommended, as measured by a Bioanalyzer.
-
-
Library Preparation and Sequencing:
-
Perform poly(A) selection to enrich for mRNA.
-
Fragment the mRNA and synthesize cDNA.
-
Ligate sequencing adapters and perform PCR amplification to create the final library.
-
Sequence the libraries on a high-throughput sequencer (e.g., Illumina NovaSeq) to generate 50-100 bp paired-end reads.
-
-
Bioinformatics Analysis:
-
Quality Control: Use tools like FastQC to check the quality of raw sequencing reads.
-
Alignment: Align reads to a reference genome (e.g., GRCh38) using an aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly up- or down-regulated between the treated and control groups. A false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are common thresholds.
-
Pathway Analysis: Use the list of differentially expressed genes to perform functional enrichment analysis (e.g., GO, KEGG) to identify affected biological pathways.
-
Visualization of Pathways and Workflows
Visual diagrams are essential for conceptualizing the complex biological processes and experimental procedures involved.
Safety Operating Guide
Proper Disposal of 13-Deacetyltaxachitriene A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical compounds are paramount. This document provides a comprehensive guide to the proper disposal procedures for 13-Deacetyltaxachitriene A, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Key Safety and Handling Information
Prior to any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: If handling the compound as a powder or creating aerosols, a respirator may be necessary. Work should ideally be conducted in a chemical fume hood.
General Handling Precautions:
-
Avoid contact with skin and eyes.
-
Avoid inhalation of dust or aerosols.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Quantitative Data Summary
The following table summarizes key data for the related compound 2-Deacetyltaxachitriene A, which can be used as a reference for handling this compound.
| Property | Data (for 2-Deacetyltaxachitriene A) | Source |
| Purity | >97% | [1] |
| Recommended Storage | -20°C (long term), 2-8°C (short term) | [1] |
| Chemical Stability | Stable under recommended conditions | [1] |
| Materials to Avoid | Strong oxidizing/reducing agents, strong acids/alkalis | [1] |
| Hazardous Reactions | No data available | [1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Adherence to institutional, local, and national regulations is mandatory.
1. Waste Segregation:
-
Solid Waste: Collect any solid this compound, contaminated lab materials (e.g., weigh boats, pipette tips, gloves), and spill cleanup materials in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and chemically compatible hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's Environmental Health and Safety (EHS) office.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container for hazardous chemical waste.
2. Containerization:
-
Use only approved hazardous waste containers.
-
Ensure containers are kept securely closed when not in use.
-
Do not overfill containers.
3. Labeling:
-
All waste containers must be accurately labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the concentration and the solvent if it is a liquid waste.
-
Indicate the date the waste was first added to the container.
4. Storage of Waste:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
5. Final Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.[2]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 13-Deacetyltaxachitriene A
This guide provides immediate and essential safety protocols for handling 13-Deacetyltaxachitriene A, a diterpenoid compound isolated from species of the Taxus genus. Due to its classification as a taxane (B156437) derivative, it should be handled as a potentially cytotoxic and hazardous compound. The following procedures are based on general safety guidelines for handling cytotoxic agents and data from structurally similar compounds.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound. All disposable PPE should never be re-used and must be considered contaminated after use.[1]
| PPE Category | Specification | Rationale |
| Gloves | Double pair of chemotherapy-rated, powder-free nitrile gloves (ASTM D6978 compliant).[2][3] | Provides a robust barrier against dermal absorption. Double gloving is a standard precaution for handling hazardous drugs.[2] |
| Gown | Disposable, impermeable gown made of polyethylene-coated polypropylene (B1209903) or similar laminate material with a closed front, long sleeves, and tight-fitting cuffs.[2][4] | Protects skin and personal clothing from potential splashes and contamination. |
| Eye & Face Protection | Safety goggles and a full-face shield. | Protects eyes and face from splashes or aerosol generation, especially when handling the compound outside of a containment device.[4][5] |
| Respiratory Protection | A NIOSH-certified N95 respirator is recommended for handling solids to prevent inhalation of particles.[3][4] Use in a certified chemical fume hood or biological safety cabinet is the primary engineering control. | Minimizes the risk of inhaling aerosolized particles of the compound. |
| Footwear | Disposable shoe covers should be worn in the handling area. | Prevents the spread of contamination outside of the designated handling area.[3] |
Operational Plan: Handling and Preparation
Safe handling of this compound requires a controlled environment and strict adherence to established protocols to prevent exposure and contamination.
Preparation and Handling Protocol:
-
Designated Area: All handling of this compound, including weighing and preparing solutions, should be conducted in a designated area, such as a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood, to minimize aerosol exposure.[2]
-
Pre-Handling Checks:
-
Ensure all necessary PPE is available and inspected for integrity before use.[6]
-
Verify that a spill kit is readily accessible.
-
Review the handling procedure and have all necessary equipment and reagents prepared.
-
-
Solution Preparation:
-
The compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[7]
-
When dissolving, add the solvent slowly to the solid compound to avoid generating dust or aerosols.
-
If you need to prepare stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C for up to two weeks.[7]
-
-
Post-Handling:
-
After handling, wipe down all surfaces in the containment area with an appropriate deactivating agent, followed by a cleaning agent.
-
Remove PPE in the designated area, starting with the outer gloves, followed by the gown and face protection, and finally the inner gloves, to avoid contaminating skin.[4]
-
Wash hands thoroughly with soap and water after removing all PPE.[8]
-
Spill Management and Disposal Plan
Prompt and correct response to spills and proper disposal of waste are crucial for maintaining a safe laboratory environment.
Spill Management Protocol:
-
Immediate Actions:
-
Containment and Cleanup:
-
Decontamination:
-
Waste Disposal:
Disposal Plan:
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, and cleaning materials, must be disposed of as cytotoxic or hazardous chemical waste.[5]
-
Unused Compound: Any excess or unused this compound should be disposed of according to institutional and local regulations for hazardous chemical waste. Do not dispose of it down the drain.
-
Containers: Empty vials and containers should be double-bagged and disposed of as hazardous waste.[8]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. pogo.ca [pogo.ca]
- 2. oncodaily.com [oncodaily.com]
- 3. halyardhealth.com [halyardhealth.com]
- 4. aaha.org [aaha.org]
- 5. ipservices.care [ipservices.care]
- 6. biocrick.com [biocrick.com]
- 7. This compound | CAS:239800-99-8 | Manufacturer ChemFaces [chemfaces.com]
- 8. Safe Handling of Oral "Cytotoxic" and "Caution" Medications [healthhub.sg]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
